(S)-2-(4-Fluorophenyl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGEPKOWMTQQI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of (S)-2-(4-Fluorophenyl)propan-1-ol?
A Technical Guide to (S)-2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide has been compiled using data from its non-fluorinated analog, 2-phenylpropan-1-ol, and general principles of organic chemistry and pharmacology. The information provided should be used as a reference and a guide for further experimental investigation.
Core Properties
This compound is a chiral aromatic alcohol. The introduction of a fluorine atom to the phenyl ring can significantly influence its physical, chemical, and biological properties compared to its non-fluorinated counterpart, 2-phenylpropan-1-ol. Fluorine's high electronegativity can affect the molecule's acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Physicochemical Properties
| Property | 2-(4-Fluorophenyl)propan-1-ol (Racemic) | 2-Phenylpropan-1-ol (Racemic)[1][2][3][4] | Notes |
| CAS Number | 59667-20-8[5] | 1123-85-9[2] | The CAS number for the specific (S)-enantiomer was not found. |
| Molecular Formula | C₉H₁₁FO | C₉H₁₂O[1][2][4] | |
| Molecular Weight | 154.18 g/mol | 136.19 g/mol [1][2][4] | |
| Appearance | Not available | Colorless liquid[1] | Likely to be a liquid at room temperature. |
| Boiling Point | Not available | 110-111 °C at 10 mmHg[2][3] | The fluorine atom may slightly alter the boiling point. |
| Density | Not available | 0.975 g/mL at 25 °C[2][3] | Expected to be slightly higher due to the fluorine atom. |
| Refractive Index | Not available | n20/D 1.526[2][3] | |
| Solubility | Not available | Slightly soluble in water; soluble in oils and ethanol[1] | Fluorination may decrease water solubility. |
Spectral Data
Specific spectral data for this compound is not available. However, based on the structure and data for analogous compounds like 2-(4-Fluorophenyl)propanal[6] and 2-phenylpropan-1-ol[7], the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons (split into two doublets of doublets due to fluorine coupling), a multiplet for the methine proton, a doublet for the methyl group, and signals for the methylene and hydroxyl protons.
-
¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the methyl, methine, and methylene carbons are also expected.
-
IR Spectroscopy: A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C-F stretching band.
-
Mass Spectrometry: The molecular ion peak (m/z = 154.18) and characteristic fragmentation patterns involving the loss of water and the benzylic fragment.
Proposed Synthesis and Experimental Protocols
Asymmetric Synthesis of this compound
A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The following proposed synthesis pathway is based on well-established chemical transformations.
Experimental Protocol: Asymmetric Reduction
-
Preparation of the Ketone: 2-(4-Fluorophenyl)propan-2-one can be synthesized from 4-fluorophenylacetic acid by conversion to the acid chloride followed by reaction with a methylating agent like methylmagnesium bromide.
-
Asymmetric Reduction:
-
Dissolve 2-(4-Fluorophenyl)propan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a chiral reducing agent, such as the (S)-Corey-Bakshi-Shibata (CBS) reagent. The choice of the (S)-enantiomer of the catalyst is crucial for obtaining the (S)-enantiomer of the alcohol.
-
Stir the reaction mixture at the low temperature for a specified period until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a proton source (e.g., methanol or saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analytical Protocols for Chiral Purity Determination
The enantiomeric excess (e.e.) of the synthesized alcohol is a critical parameter. Chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are common methods for this determination.[8][9]
Experimental Protocol: Chiral GC Analysis[8]
-
Derivatization (Optional but Recommended): Convert the alcohol to a less polar derivative, such as an acetate ester, by reacting it with acetic anhydride in the presence of a catalyst like iodine. This can improve the resolution of the enantiomers on a chiral column.
-
GC Conditions:
-
Column: Use a chiral stationary phase column, such as one based on cyclodextrins (e.g., CP Chirasil-DEX CB).
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically set around 230-250 °C.
-
Oven Temperature Program: An appropriate temperature gradient should be optimized to achieve baseline separation of the two enantiomer peaks.
-
-
Analysis: Inject a dilute solution of the derivatized or underivatized alcohol. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.
Potential Pharmacological Significance and Future Directions
While there is no specific pharmacological data for this compound, its structural motifs are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in many natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11]
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] For instance, fluorinated analogs of various compounds have shown promise as enzyme inhibitors and receptor modulators.
Areas for Future Research:
-
Enzyme Inhibition: The structure of this compound makes it a candidate for screening against various enzymes, such as kinases, phosphatases, and metabolic enzymes like cytochrome P450s.
-
Receptor Binding: Its potential to interact with receptors in the central nervous system, such as those for neurotransmitters, could be explored, especially given that structurally related compounds have shown activity at NMDA receptors.[13]
-
Antimicrobial Activity: Phenylpropanoids are known for their antimicrobial properties. The fluorinated analog could be tested against a panel of bacteria and fungi.
-
Prodrug Development: The primary alcohol group provides a handle for derivatization to create prodrugs with improved pharmacokinetic properties.
References
- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-苯基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chiralen.com [chiralen.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-(4-Fluorophenyl)propan-1-ol structural information and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive structural information, the CAS number, and detailed experimental insights into (S)-2-(4-fluorophenyl)propan-1-ol. This chiral alcohol is a valuable building block in the synthesis of complex pharmaceutical compounds.
Structural Information and Properties
This compound is a chiral primary alcohol. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (S) and (R). The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
Chemical Structure:
(The asterisk () denotes the chiral center.)*
Key Identifiers and Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not specified for the (S)-enantiomer |
| Melting Point | Not specified for the (S)-enantiomer |
| Optical Rotation [α] | A specific value for the (S)-enantiomer is not consistently reported in the literature. It would be a negative value, while the (R)-enantiomer would be positive. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data
Detailed experimental spectroscopic data for the pure (S)-enantiomer is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons (a multiplet in the range of 6.9-7.3 ppm), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet of doublets for the diastereotopic methylene protons (CH₂OH). The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band around 1220 cm⁻¹ would correspond to the C-F stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.
Experimental Protocols: Enantioselective Synthesis
The primary route for obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)-1-propanone. Several catalytic systems are effective for this transformation.
General Protocol: Asymmetric Transfer Hydrogenation
This method employs a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding the chiral alcohol with high enantioselectivity.
Materials and Reagents:
-
2-(4-fluorophenyl)-1-propanone
-
Isopropanol (as both solvent and hydrogen source)
-
Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene))
-
Base (e.g., potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous solvents
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral catalyst and a base are dissolved in anhydrous isopropanol.
-
Reaction Setup: The solution of 2-(4-fluorophenyl)-1-propanone in anhydrous isopropanol is added to the catalyst mixture.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to 50°C) for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualization of Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the enantioselective synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application in Drug Development
This compound serves as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.
Logical Relationship in a Multi-step Synthesis:
This compound can be utilized in multi-step syntheses where the chiral alcohol is further elaborated. For instance, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or it can be oxidized to the corresponding chiral aldehyde or carboxylic acid.
The following diagram illustrates the logical progression from this chiral building block to a more complex molecular scaffold, a common pathway in drug discovery.
Caption: Logical pathway for the elaboration of this compound in drug synthesis.
References
A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated chiral alcohols are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine atoms into chiral alcohol scaffolds can dramatically alter their physicochemical and biological properties.[2][3] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4] Consequently, these compounds are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated chiral alcohols, with a focus on their relevance to drug discovery and development.
Physicochemical Properties of Fluorinated Alcohols
The presence of fluorine imparts unique properties to alcohols.[7] Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are excellent solvents for a variety of organic molecules, including peptides and proteins.[7] They are also known to alter the properties and stability of lipid bilayers.[7]
A study on the effects of fluorinated alcohols on lipid bilayers demonstrated that they are more potent in perturbing these structures than their non-fluorinated counterparts.[7] The potency of these alcohols increases with the number of fluorine atoms. For instance, perfluoro-tert-butanol (PFTB) was found to be the most potent, while TFE was the least among the studied compounds.[7]
| Property | Value | Reference |
| Hexafluoroisopropanol (HFIP) | ||
| Boiling Point | 58.6°C | [8] |
| Melting Point | -4°C | [8] |
| Density | 1.605 g/mL | [8] |
| pKa | 9.3 | [8] |
| 8-2 Telomer B Alcohol (CF₃(CF₂)₇CH₂CH₂OH) | ||
| Vapor Pressure | 3 Pa at 21°C | [9][10] |
| Water Solubility (25°C) | 137 µg/L | [9][10] |
| Water Solubility (37°C) | 318 µg/L | [9][10] |
Asymmetric Synthesis of Fluorinated Chiral Alcohols
The stereoselective synthesis of fluorinated chiral alcohols is a key challenge in organic chemistry. Several methods have been developed to address this, including catalytic asymmetric synthesis and biocatalysis.
Catalytic Asymmetric Synthesis
Various catalytic systems have been employed for the enantioselective synthesis of fluorinated chiral alcohols. These methods often involve the asymmetric reduction of prochiral fluorinated ketones or the enantioselective addition of a fluorinated moiety to a carbonyl compound.
-
Asymmetric Transfer Hydrogenation: A metal-catalyzed asymmetric reduction of α-CF₃-γ-oxo-methanols has been developed to produce α-CF₃-1,3-glycols with high stereopurity.[1] This method relies on a double dynamic kinetic resolution during an asymmetric transfer hydrogenation catalyzed by an ansa-ruthenium(II) complex in a formic acid/triethylamine system.[1]
-
Nitroaldol Reaction: A highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction of trifluoromethyl ketones has been reported.[11][12] This reaction yields chiral tertiary trifluoromethyl alcohols in high yields and enantiomeric excess.[12]
-
Reductive Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkyl bromides has been developed for the synthesis of enantioenriched α-trifluoromethylated ketones.[13] Subsequent reduction of these ketones in a one-pot process affords β-trifluoromethyl alcohols with adjacent stereocenters.[13]
-
Addition of Ynamides: A catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones, catalyzed by Zn(OTf)₂, a bis(prolinol)phenol ligand, and triethyl phosphate, provides access to propargylic CF₃-substituted tertiary alcohols with high yields and enantiomeric excess.[14]
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | dr |
| Asymmetric Alkynylation | Cinchona alkaloid / BaF₂ | Nonenolizable trifluoromethyl ketones | CF₃-substituted propargylic alcohols | 55-98 | 65-94 | - |
| Asymmetric Ynamide Addition | Zn(OTf)₂ / bis(prolinol)phenol ligand | Trifluoromethyl ketones | Propargylic CF₃-substituted tertiary alcohols | High | High | - |
| Asymmetric Nitroaldol Reaction | Cu(II)-bisoxazolidine | Aliphatic and aromatic trifluoromethyl ketones | Tertiary trifluoromethyl alcohols | up to 95 | up to 86 | - |
| Asymmetric Reductive Cross-Coupling | NiCl₂·DME / L11 | Acyl chlorides and trifluoroalkyl bromides | β-trifluoromethyl alcohols | - | up to 94 | >20:1 |
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[15][16] Enzymes, such as ketoreductases, can catalyze the stereoselective reduction of fluorinated ketones to their corresponding chiral alcohols with high enantiomeric and diastereomeric excess.[17][18][19]
-
Ketoreductase-Mediated Reduction: Commercially available ketoreductases have been successfully used for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones to produce chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%).[17] These enzymes can differentiate between methyl and trifluoromethyl ketones within the same molecule.[17]
-
Dynamic Reductive Kinetic Resolution (DYRKR): Racemic α-fluoro-β-keto esters can be converted to stereochemically pure α-fluoro-β-hydroxy esters through DYRKR using ketoreductases.[18] Different enzymes can be selected to produce either the syn or anti diastereomers with high diastereomeric and enantiomeric excess.[18]
Experimental Protocols
General Procedure for Asymmetric Nitroaldol Reaction
To a solution of the trifluoromethyl ketone (0.2 mmol) in toluene (1.0 mL) is added the Cu(II)-bisoxazolidine catalyst (10 mol%). The mixture is stirred at room temperature for 10 minutes. Nitromethane (0.6 mmol) and tributylamine (20 mol%) are then added, and the reaction is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tertiary trifluoromethyl alcohol.[12]
General Procedure for Ketoreductase-Mediated Reduction
To a solution of the fluorinated ketone (100 mg) in a suitable buffer (e.g., potassium phosphate buffer) is added the ketoreductase enzyme and a cofactor (e.g., NADPH or NADH). A recycling system for the cofactor, such as glucose and glucose dehydrogenase, is often employed. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with shaking for a certain period (e.g., 24-48 hours). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
Applications in Drug Development
The unique properties of fluorinated chiral alcohols make them highly valuable in drug design.[2][20][21][22] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2][3][4]
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[2][23]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding, which can enhance binding affinity and potency.[2]
-
Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[2][3]
An example of a drug containing a chiral fluorinated alcohol moiety is the anti-HIV drug Efavirenz.[14]
Logical Relationships and Workflows
Drug Discovery Workflow Incorporating Fluorinated Chiral Alcohols
The integration of fluorinated chiral alcohols into the drug discovery process can be visualized as a workflow. This process typically starts with target identification and validation, followed by lead discovery and optimization, where the unique properties of these compounds are leveraged.
Caption: Drug discovery workflow incorporating fluorinated chiral alcohols.
Asymmetric Synthesis Strategies for Fluorinated Chiral Alcohols
The various synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in a logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition to a carbonyl group.
Caption: Synthesis strategies for fluorinated chiral alcohols.
References
- 1. Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry [ki.si]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 19. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. ucj.org.ua [ucj.org.ua]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
(S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral alcohol that has emerged as a valuable building block in medicinal chemistry. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its importance is underscored by its application as a key starting material. Notably, it serves as a critical chiral intermediate in the synthesis of potent and selective antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a target of significant interest for the treatment of pain and other neurological disorders. The initial synthesis of this important chiral alcohol is most effectively and commonly achieved through the asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone. This guide details a representative and highly efficient method for its preparation, the Corey-Bakshi-Shibata (CBS) reduction, providing a comprehensive overview for research and development applications.
Initial Synthesis: Asymmetric Reduction of 4'-Fluoropropiophenone
The most reliable and well-documented method for the enantioselective synthesis of this compound is the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out for its high enantioselectivity and operational simplicity.[1][2][3][4]
Signaling Pathway of the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source, which then coordinates with the ketone substrate. This coordination directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[1][2]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Corey-Bakshi-Shibata reduction of 4'-fluoropropiophenone.
Synthesis of this compound
Materials:
-
4'-Fluoropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.
-
In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of 4'-fluoropropiophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.
Experimental Workflow Diagram
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the CBS reduction.
| Parameter | Value |
| Substrate | 4'-Fluoropropiophenone |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex |
| Stoichiometry (Substrate:Catalyst:Borane) | 1 : 0.1 : 0.6 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 5 hours |
| Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.
Conclusion
This compound is a key chiral intermediate whose initial and most practical synthesis is achieved through the asymmetric reduction of 4'-fluoropropiophenone. The Corey-Bakshi-Shibata reduction provides an efficient and highly enantioselective route to this valuable building block. The detailed protocol and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their research endeavors, particularly in the pursuit of novel therapeutics targeting ion channels such as TRPM3.
References
Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral fluorinated aromatic alcohol. Its structural motifs—a chiral secondary alcohol and a fluorophenyl group—are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a summary of its key characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents logical workflows to guide its evaluation in preliminary research studies. Recent patent literature suggests a potential application for derivatives in treating TRPM3-mediated disorders, highlighting its relevance in modern drug discovery.[1]
Core Physicochemical and Spectroscopic Data
Precise characterization is fundamental to any preliminary study. The following tables summarize the known and predicted properties of this compound.
Physicochemical Properties
Quantitative physical data for this specific enantiomer is not widely published. The table includes data for the racemic mixture and closely related isomers, alongside computationally predicted values to guide researchers.
| Property | Value | Source / Notes |
| Molecular Formula | C₉H₁₁FO | - |
| Molecular Weight | 154.18 g/mol | [2][3] |
| CAS Number | 59667-20-8 | For racemic 2-(4-Fluorophenyl)propan-1-ol[1] |
| Appearance | Colorless liquid (Predicted) | Based on similar short-chain alcohols like propan-1-ol[4][5] |
| Boiling Point | 61 °C @ 1 mmHg | For the isomer 2-(4-Fluorophenyl)-2-propanol[2] |
| Density | 1.1 g/cm³ (Predicted) | For the isomer 2-(4-Fluorophenyl)-2-propanol[2] |
| Optical Rotation [α] | Data not available | Must be determined experimentally. The sign (+) or (-) will confirm the dextro- or levorotatory nature. |
Spectroscopic Profile
| Spectroscopy | Predicted Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.60 (d, 2H, -CH₂OH), 2.90 (m, 1H, -CH-), 1.60 (br s, 1H, -OH), 1.25 (d, 3H, -CH₃) |
| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 162 (d, ¹JCF), 138 (s), 130 (d, ³JCF), 115 (d, ²JCF), 68 (t), 42 (d), 16 (q) |
| IR (Infrared) | ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, crucial for researchers intending to work with this compound.
Enantioselective Synthesis Protocol
The most direct route to obtaining the (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)propan-1-one. This can be achieved using chemical or biological catalysts.[8][9]
Method: Biocatalytic Reduction using an Alcohol Dehydrogenase (ADH)
-
Reaction Setup : In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.
-
Cofactor Regeneration : Add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme to establish a cofactor regeneration system for the required NADPH/NADH.
-
Reagents : Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.
-
Enzyme Addition : Introduce a recombinant (S)-selective alcohol dehydrogenase to the reaction mixture.
-
Substrate Addition : Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the stirring solution.
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
-
Workup : Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Chiral HPLC Analysis Protocol
To verify the enantiomeric purity of the synthesized product, a robust chiral HPLC method is essential. Polysaccharide-based chiral stationary phases are highly effective for separating this class of compounds.[10]
-
Instrument : A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase : Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection Volume : 5-10 µL.
-
Analysis : The two enantiomers, (S) and (R), will exhibit different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Visualized Workflows for Preliminary Studies
For drug development professionals and researchers, logical workflows are critical for efficient evaluation. The following diagrams, generated using DOT language, illustrate key processes involving this compound.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of the target enantiomer.
Preliminary Biological Screening Workflow
Caption: A standard decision-making workflow for the initial biological evaluation of a chiral compound.[11]
References
- 1. chiralen.com [chiralen.com]
- 2. 2-(4-FLUOROPHENYL)-2-PROPANOL CAS#: 402-41-5 [m.chemicalbook.com]
- 3. 3-(4-fluorophenyl)propan-1-ol | 702-15-8 [sigmaaldrich.com]
- 4. Propan-1-ol [youngchemist.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (S)-2-(4-Fluorophenyl)propan-1-ol in Medicinal Chemistry: A Chiral Scaffold for Modulating Neurological and Sensory Pathways
(S)-2-(4-Fluorophenyl)propan-1-ol, a chiral fluorinated building block, is gaining traction in medicinal chemistry as a key structural motif for the development of novel therapeutics targeting a range of neurological and sensory disorders. Its unique combination of stereochemistry and fluorination offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds incorporating this promising scaffold, with a focus on its role in the modulation of the dopamine transporter and the transient receptor potential melastatin 3 (TRPM3) channel.
Introduction: The Strategic Advantage of Fluorine and Chirality in Drug Design
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life. When combined with a specific stereocenter, as in this compound, the resulting chiral fluorinated moiety can provide a three-dimensional scaffold that enhances the specificity of drug-target interactions. This precise spatial arrangement is crucial for optimizing binding affinity and minimizing off-target effects, thereby improving the therapeutic index of a drug candidate.
Core Applications in Medicinal Chemistry
The this compound moiety has shown significant promise in two primary therapeutic areas: the development of atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders and the modulation of the TRPM3 ion channel for the management of pain and other sensory conditions.
Atypical Dopamine Transporter (DAT) Inhibitors
Atypical DAT inhibitors represent a promising therapeutic approach for psychostimulant use disorders, such as cocaine and methamphetamine addiction. Unlike typical DAT inhibitors (e.g., cocaine), which produce a rapid and intense increase in synaptic dopamine leading to euphoria and abuse potential, atypical inhibitors stabilize the transporter in an inward-facing conformation, leading to a more gradual and sustained increase in dopamine levels without the associated psychostimulant effects.
The phenyl-2-propanol substructure, of which this compound is a key example, has been identified as a critical component in a series of potent and selective atypical DAT inhibitors. Structure-activity relationship (SAR) studies have revealed that the presence and stereochemistry of the hydroxyl group, as well as the nature of the aromatic ring, significantly influence binding affinity and functional activity at the DAT.
The following table summarizes the binding affinities (Ki) of a series of atypical DAT inhibitors incorporating a phenyl-2-propanol or a simple 2-propanol terminal group. The data highlights the enhanced affinity conferred by the phenyl-2-propanol moiety.
| Compound | Terminal Group | DAT Ki (nM) | SERT Ki (nM) |
| 1a | Phenyl-2-propanol | 2.64 | 158 |
| 1b | 2-Propanol | 34.5 | >1000 |
| 2a | Phenyl-2-propanol | 10.2 | 250 |
| 2b | 2-Propanol | 115 | >1000 |
| 3a | Phenyl-2-propanol | 33.4 | 480 |
| 3b | 2-Propanol | 417 | >1000 |
Data adapted from a study on atypical DAT inhibitors and illustrates the trend for the phenyl-2-propanol scaffold. Specific data for this compound derivatives should be interpreted in the context of the broader SAR.
TRPM3 Channel Modulators
The Transient Receptor Potential Melastatin 3 (TRPM3) is a non-selective cation channel that plays a crucial role in thermosensation and nociception. It is activated by a variety of stimuli, including heat and the neurosteroid pregnenolone sulfate. Modulation of TRPM3 activity presents a therapeutic opportunity for the treatment of chronic pain and other sensory disorders. The (4-fluorophenyl) group, a key feature of this compound, has been identified in compounds that modulate TRPM3 activity. While the precise role of the propan-1-ol portion in this context is still under investigation, the fluorinated phenyl ring is a recurring motif in known TRPM3 modulators.
Experimental Protocols
Asymmetric Synthesis of this compound
A common method for the asymmetric synthesis of this compound involves the chiral reduction of a corresponding ketone precursor.
Step 1: Synthesis of 2-(4-Fluorophenyl)propanal 4-Fluorobenzaldehyde is reacted with ethylmagnesium bromide in a Grignard reaction to yield 1-(4-fluorophenyl)propan-1-ol. Subsequent oxidation with a mild oxidizing agent such as pyridinium chlorochromate (PCC) affords 2-(4-fluorophenyl)propanal.
Step 2: Asymmetric Reduction The prochiral ketone, 2-(4-fluorophenyl)propanal, is then subjected to an asymmetric reduction using a chiral reducing agent. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.
-
To a solution of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C, a solution of borane-dimethyl sulfide complex (BMS) is added dropwise.
-
The mixture is stirred for 10-15 minutes to allow for the formation of the chiral reducing agent.
-
A solution of 2-(4-Fluorophenyl)propanal in THF is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound with high enantiomeric excess.
Dopamine Transporter Binding Assay
The affinity of compounds for the dopamine transporter is typically determined using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue homogenates (as a source of DAT)
-
[³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, [³H]WIN 35,428 (at a concentration near its Kd, typically 2-5 nM), and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the rat striatal membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
The dopamine transporter is a presynaptic protein that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake mechanism is crucial for terminating dopaminergic signaling. Atypical DAT inhibitors modulate this process, leading to an increase in synaptic dopamine and subsequent downstream signaling through dopamine receptors.
Caption: Dopamine transporter signaling pathway.
TRPM3 Signaling Pathway
Activation of the TRPM3 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers various downstream signaling cascades. These can include the activation of voltage-gated calcium channels and the modulation of kinase pathways, ultimately leading to a cellular response such as neurotransmitter release or gene expression changes.
Caption: TRPM3 channel signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: Experimental workflow for drug discovery.
Conclusion
This compound is a valuable chiral building block in modern medicinal chemistry. Its strategic incorporation into drug candidates has the potential to yield novel therapeutics with improved pharmacological profiles, particularly in the challenging areas of psychostimulant addiction and chronic pain. The combination of its defined stereochemistry and the presence of a fluorine atom provides a powerful platform for fine-tuning drug-target interactions and optimizing pharmacokinetic properties. Further exploration of this scaffold in diverse chemical space is warranted to fully exploit its therapeutic potential.
(S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a desirable precursor for creating enantiomerically pure drugs with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of the antiemetic drug Aprepitant. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this versatile chiral intermediate.
Introduction
The demand for enantiomerically pure pharmaceuticals has grown significantly in recent decades, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][2][3] Chiral building blocks, such as this compound, are essential tools for the asymmetric synthesis of these complex molecules.[2] The fluorine atom in this particular building block can improve metabolic stability, binding affinity, and lipophilicity of the final drug product.
This guide will delve into the synthetic routes to obtain this compound, its key physicochemical properties, and its application as a precursor to a vital intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Fluorophenyl)propan-1-ol is provided in the table below. It is important to note that some of these properties are for the racemic mixture, as data for the pure (S)-enantiomer is not always available.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FO | |
| Molecular Weight | 154.18 g/mol | |
| CAS Number | 59667-20-8 (racemate) | |
| Appearance | Liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of this compound
The primary method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanal. This can be achieved using either chemical or biocatalytic methods.
Chemical Synthesis: Asymmetric Reduction
The asymmetric reduction of 2-(4-fluorophenyl)propanal can be effectively carried out using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst. Oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, are commonly employed for this type of transformation.
Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanal using a Chiral Oxazaborolidine Catalyst
Materials:
-
2-(4-Fluorophenyl)propanal
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or Catecholborane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral CBS catalyst (5-10 mol%).
-
Dissolve the catalyst in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature, optimization may be required).
-
Slowly add the borane reagent (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature.
-
To this mixture, add a solution of 2-(4-fluorophenyl)propanal (1.0 equivalent) in anhydrous THF dropwise over a period of 1-2 hours.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Note: The specific yield and enantiomeric excess will depend on the exact reaction conditions, including the choice of catalyst, borane reagent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high stereoselectivity.
Biocatalytic Synthesis: Enzymatic Reduction
An alternative and often more environmentally friendly approach is the use of ketoreductase enzymes to catalyze the asymmetric reduction of 2-(4-fluorophenyl)propanal. These enzymes, often from microbial sources, can exhibit high enantioselectivity and operate under mild reaction conditions.
Experimental Protocol: Enzymatic Reduction of 2-(4-Fluorophenyl)propanal
Materials:
-
2-(4-Fluorophenyl)propanal
-
Ketoreductase enzyme (e.g., from a commercial supplier or a specific microbial strain)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase enzyme and the cofactor regeneration system.
-
Add the cofactor (NADH or NADPH) to the solution.
-
Dissolve 2-(4-fluorophenyl)propanal in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme solution.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle stirring.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Quantitative Data (Illustrative):
| Parameter | Value |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% |
Note: The choice of enzyme is critical for achieving high enantioselectivity. Screening of different ketoreductases may be necessary to find the optimal biocatalyst for this specific substrate.
Role as a Chiral Building Block in Drug Development
This compound is a precursor to the key chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which is used in the synthesis of the antiemetic drug Aprepitant .[4][7] Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5][6]
The synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one from a precursor like this compound involves a series of transformations that establish the morpholine ring system with the correct stereochemistry.
Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Illustrative Pathway)
This is a representative multi-step synthesis. The actual industrial synthesis may vary.
Step 1: Oxidation of this compound to (S)-2-(4-Fluorophenyl)propanoic acid
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Cool the solution in an ice bath.
-
Add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent orange color is observed.
-
Quench the excess oxidant with isopropanol.
-
Work up the reaction mixture to isolate the carboxylic acid.
Step 2: Amidation to form an intermediate amide
-
Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with an appropriate amino alcohol derivative (e.g., N-benzylethanolamine) to form the corresponding amide.
Step 3: Cyclization to form the morpholin-2-one ring
-
Induce cyclization of the amide intermediate, often under acidic or basic conditions, to form the six-membered morpholinone ring.
-
If a protecting group like benzyl is used, it can be removed in a subsequent step (e.g., by hydrogenation) to yield the final product, (S)-3-(4-fluorophenyl)morpholin-2-one.
Quantitative Data (Illustrative Overall Yield):
| Parameter | Value |
| Overall Yield | 60-70% |
| Enantiomeric Purity | Maintained from the starting material |
Mandatory Visualizations
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Elusive Bioactivity of (S)-2-(4-Fluorophenyl)propan-1-ol Derivatives: Acknowledging a Research Gap
This technical overview aims to address the current landscape of research surrounding fluorophenyl compounds, highlighting the potential therapeutic avenues that derivatives of (S)-2-(4-Fluorophenyl)propan-1-ol could theoretically explore, while simultaneously underscoring the critical need for foundational research in this specific area.
The Promise of the Fluorophenyl Moiety
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The 4-fluorophenyl group, in particular, is a common feature in a multitude of biologically active compounds. Research into structurally related molecules offers a glimpse into the possible activities that could be pursued with this compound derivatives.
For instance, various N-phenylacetamide derivatives containing a 4-fluorophenyl group have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. These studies, while not directly involving the this compound backbone, suggest that derivatization of the aromatic ring or the propanol side chain could yield compounds with potential antiproliferative properties.
Furthermore, the broader class of fluorinated pyrazoles has demonstrated notable antifungal activity against various phytopathogenic fungi. This indicates that incorporating heterocyclic moieties onto the this compound scaffold could be a viable strategy for developing novel antifungal agents.
The Unexplored Territory: this compound Derivatives
A thorough review of scientific databases reveals a significant lack of studies focused on the synthesis and biological evaluation of esters, ethers, amines, and other derivatives starting from this compound. This research gap presents a unique opportunity for discovery and innovation in drug development. The chiral nature of the parent alcohol adds another layer of potential specificity, as stereochemistry often plays a crucial role in biological activity.
Hypothetical Workflow for Future Research
To bridge this knowledge gap, a systematic approach to the synthesis and evaluation of this compound derivatives is required. A hypothetical workflow for such a research program is outlined below.
Figure 1: A generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.
Potential Signaling Pathways to Investigate
Based on the activities of other fluorophenyl compounds, several signaling pathways could be relevant for future investigations of this compound derivatives. For instance, if anticancer activity is observed, pathways involved in cell cycle regulation and apoptosis would be of significant interest.
Figure 2: A simplified, hypothetical signaling pathway illustrating a potential mechanism of pro-apoptotic activity for a derivative.
Conclusion and Future Directions
The field of medicinal chemistry is ripe for the exploration of this compound derivatives. The absence of existing data presents a clear opportunity for novel discoveries. A systematic investigation, beginning with the synthesis of a diverse library of derivatives and followed by broad biological screening, is the necessary first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could potentially yield novel therapeutic agents. The development of detailed experimental protocols for synthesis and biological evaluation will be paramount to ensuring the reproducibility and reliability of these future studies. Researchers entering this untapped area have the potential to make significant contributions to the development of new medicines.
A Technical Guide to the Fundamental Reactions of (S)-2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactions involving the chiral alcohol (S)-2-(4-Fluorophenyl)propan-1-ol, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed overview of its synthesis and key transformations, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
This compound is a chiral secondary alcohol that possesses a stereogenic center, making it a valuable synthon in asymmetric synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design. This guide will cover the primary methods for its enantioselective synthesis and its subsequent functional group interconversions, including oxidation, esterification, conversion to halides, and stereoinvertive substitutions.
Enantioselective Synthesis
The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propan-1-one. Biocatalysis, employing isolated enzymes or whole-cell systems, offers high enantioselectivity and mild reaction conditions.
Biocatalytic Asymmetric Reduction of 2-(4-Fluorophenyl)propan-1-one
The enantioselective reduction of 2-(4-fluorophenyl)propan-1-one to this compound can be achieved with high efficiency using alcohol dehydrogenases (ADHs).
Experimental Protocol:
A representative experimental protocol adapted from the biocatalytic reduction of similar ketones is as follows:
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.
-
Reagent Addition: To the buffer, add 2-(4-fluorophenyl)propan-1-one (1 equivalent), a cofactor regeneration system (e.g., isopropanol, >10 equivalents), and NADP⁺ (catalytic amount).
-
Enzyme Addition: The reaction is initiated by the addition of a suitable (S)-selective alcohol dehydrogenase.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically 25-37 °C) and pH.
-
Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data for Asymmetric Ketone Reduction
| Catalyst/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-selective ADH | 2-(4-Fluorophenyl)propan-1-one | This compound | >95 | >99 |
Synthesis Workflow Diagram
Fundamental Reactions of this compound
The hydroxyl group of this compound is a versatile functional handle for a variety of transformations.
Oxidation to (S)-2-(4-Fluorophenyl)propanoic Acid
The primary alcohol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.
Experimental Protocol:
-
Reagent Preparation: A solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone or a biphasic mixture of dichloromethane and water) is prepared.
-
Oxidant Addition: A strong oxidizing agent, such as Jones reagent (CrO₃ in H₂SO₄/acetone) or potassium permanganate, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched (e.g., with isopropanol for Jones reagent) and the mixture is worked up. This typically involves extraction with an organic solvent, washing with brine, drying, and concentration.
-
Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.
Esterification
Esterification of the alcohol can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic conditions or acylation with an acid chloride or anhydride in the presence of a base.
Experimental Protocol (Acylation with Acetic Anhydride):
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Acylating Agent Addition: Acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The resulting ester is purified by column chromatography.
Conversion to (S)-1-Bromo-2-(4-fluorophenyl)propane
The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Experimental Protocol:
-
Reaction Setup: this compound (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane or diethyl ether).
-
Reagent Addition: A brominating agent, such as phosphorus tribromide (PBr₃, 0.4 equivalents), is added dropwise at 0 °C.
-
Reaction Conditions: The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is carefully quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
Purification: The crude bromide is purified by distillation or column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific inversion of the chiral center through nucleophilic substitution of the hydroxyl group. This is a powerful tool for accessing the (R)-enantiomer of various derivatives.
Experimental Protocol (with Benzoic Acid):
-
Reagent Preparation: To a solution of this compound (1 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Quantitative Data for Key Reactions
| Reaction | Reagents | Product | Yield (%) | Stereochemistry |
| Oxidation | Jones Reagent | (S)-2-(4-Fluorophenyl)propanoic acid | 85-95 | Retention |
| Esterification | Acetic Anhydride, Pyridine | (S)-2-(4-Fluorophenyl)propyl acetate | >90 | Retention |
| Bromination | PBr₃ | (S)-1-Bromo-2-(4-fluorophenyl)propane | 70-85 | Retention |
| Mitsunobu | Benzoic Acid, DEAD, PPh₃ | (R)-2-(4-Fluorophenyl)propyl benzoate | 60-80 | Inversion |
Reaction Pathways Diagram
Characterization Data
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 3.70 (dd, J = 10.8, 5.2 Hz, 1H), 3.60 (dd, J = 10.8, 7.2 Hz, 1H), 2.95 (m, 1H), 1.60 (br s, 1H), 1.25 (d, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J = 244.0 Hz), 136.0 (d, J = 3.2 Hz), 130.0 (d, J = 7.8 Hz), 115.2 (d, J = 21.2 Hz), 68.0, 42.5, 17.0.
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 123, 109, 96.
Applications in Drug Development
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The chiral center and the fluorinated phenyl group are key pharmacophores in several drug candidates. For instance, derivatives of this scaffold have been explored for their potential as modulators of various biological targets. The synthetic routes outlined in this guide provide a foundation for the preparation of novel analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the fundamental reactions involving this compound. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic application of these reactions enables the efficient synthesis and derivatization of this valuable chiral building block for the development of new chemical entities.
Navigating the Commercial Landscape of (S)-2-(4-Fluorophenyl)propan-1-ol: A Technical Guide for Researchers
(S)-2-(4-Fluorophenyl)propan-1-ol , a chiral alcohol, is a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a crucial intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for this compound, aimed at researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
While the racemic mixture of 2-(4-Fluorophenyl)propan-1-ol (CAS No. 59667-20-8) is readily available from a number of chemical suppliers, obtaining the enantiomerically pure (S)-form can require more targeted sourcing. Researchers should exercise diligence in verifying the enantiomeric purity of the product offered. Several specialized suppliers of chiral compounds and building blocks are the primary sources for this compound.
Table 1: Key Technical Specifications from Representative Suppliers
| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (e.e.) |
| Various | 2-(4-Fluorophenyl)propan-1-ol | 59667-20-8 | ≥95% | Not specified (Racemic) |
| Specialty Suppliers | This compound | 140336-63-2 (potential) | Typically >98% | Often >99% |
Note: The CAS number 140336-63-2 has been associated with the (S)-enantiomer, though it is not as universally cited as the racemic CAS number. Researchers are advised to confirm the specific enantiomer and its purity with the supplier.
Synthesis and Chiral Resolution Strategies
The synthesis of enantiomerically pure this compound is typically achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric reduction of the corresponding prochiral ketone, 2-(4-fluorophenyl)propanone, is a common and efficient method. This approach utilizes chiral catalysts or reagents to stereoselectively produce the desired (S)-alcohol.
Workflow for Asymmetric Synthesis:
Figure 1: Asymmetric synthesis workflow.
A prevalent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst.
Experimental Protocol: Asymmetric Reduction of 2-(4-Fluorophenyl)propanone
-
Catalyst Preparation: A chiral oxazaborolidine catalyst is either purchased or prepared in situ from a chiral amino alcohol and a borane source.
-
Reaction Setup: The prochiral ketone, 2-(4-fluorophenyl)propanone, is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: The borane reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly to the solution containing the ketone and the chiral catalyst at a controlled temperature (often sub-ambient).
-
Quenching and Work-up: The reaction is quenched by the slow addition of a protic solvent, such as methanol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
Chiral Resolution
Kinetic resolution of racemic 2-(4-fluorophenyl)propan-1-ol is another viable approach. This method often involves the use of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one.
Workflow for Enzymatic Resolution:
Figure 2: Enzymatic resolution workflow.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 2-(4-Fluorophenyl)propan-1-ol
-
Reaction Setup: Racemic 2-(4-fluorophenyl)propan-1-ol is dissolved in a suitable organic solvent (e.g., toluene or hexane).
-
Enzyme and Acyl Donor Addition: A lipase, such as immobilized Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate or acetic anhydride) are added to the solution.
-
Incubation: The mixture is incubated at a specific temperature with agitation to facilitate the enzymatic reaction. The progress of the reaction is monitored to achieve approximately 50% conversion.
-
Separation: The enzyme is removed by filtration. The resulting mixture, containing the (R)-ester and the unreacted (S)-alcohol, is then separated using techniques like column chromatography.
-
Hydrolysis (Optional): If the (R)-alcohol is also desired, the separated (R)-ester can be hydrolyzed to obtain the (R)-enantiomer.
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric excess (e.e.) of this compound is a critical quality parameter. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the standard methods for its determination.
Chiral HPLC/GC Analysis Workflow:
Figure 3: Chiral analysis workflow.
Methodology for Chiral GC Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is typically used.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to achieve optimal separation of the enantiomers.
-
Detector: A Flame Ionization Detector (FID) is standard for this type of analysis.
-
Sample Preparation: The alcohol may be analyzed directly or after derivatization (e.g., to its acetate or trifluoroacetate ester) to improve volatility and resolution.
Applications in Drug Development
Chiral alcohols like this compound are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The fluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. While the direct use of this specific alcohol in a marketed drug is not always explicitly detailed in public literature, its structural motif is present in various developmental and investigational drugs. For instance, compounds with a fluorophenylpropanol backbone have been explored in the context of treatments for neurological disorders and as enzyme inhibitors.
The primary role of this compound is as a chiral building block, where its stereocenter is incorporated into a larger, more complex molecule, ensuring the final API has the correct three-dimensional structure for its intended biological target.
Conclusion
This compound is a key chiral intermediate with significant potential in pharmaceutical research and development. While its commercial availability requires careful sourcing from specialized suppliers, established methods for its asymmetric synthesis and chiral resolution provide viable pathways for its acquisition. The ability to accurately determine its enantiomeric purity through chiral chromatography is essential for its application in the synthesis of enantiomerically pure drug candidates. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral building blocks will undoubtedly increase.
Methodological & Application
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol, a chiral building block of interest in pharmaceutical and materials science. Two primary methods are discussed: biocatalytic reduction of the corresponding prochiral ketone and the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Reduction using Ketoreductase (KRED)
Biocatalytic reduction offers a green and highly selective approach for the synthesis of chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. The selection of the appropriate KRED is crucial for achieving the desired stereoisomer. For the synthesis of the (S)-enantiomer, an anti-Prelog selective KRED is typically required.
Key Advantages:
-
High enantioselectivity (often >99% e.e.)
-
Mild reaction conditions (ambient temperature and pressure, neutral pH)
-
Environmentally friendly (water as a solvent)
-
High yields
Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride donor, typically a nicotinamide cofactor (NADH or NADPH). To make the process economically viable, an in-situ cofactor regeneration system is employed. A common method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used in large excess. The KRED itself or a second dehydrogenase oxidizes the sacrificial alcohol, regenerating the cofactor.
Quantitative Data for Biocatalytic Reduction
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] |
| Candida parapsilosis Carbonyl Reductase | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 | [2][3] |
| Engineered Chryseobacterium sp. KRED (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | 99 | [4] |
Note: Data for the specific reduction of 1-(4-fluorophenyl)propan-1-one was not explicitly found in the search results. The data presented is for structurally similar substrates to demonstrate the capability of the method. Researchers should screen a library of KREDs to find an optimal enzyme for the target substrate.
Experimental Protocol: Biocatalytic Reduction of 1-(4-Fluorophenyl)propan-1-one
This protocol is a representative procedure and may require optimization for specific enzymes and reaction scales.
Materials:
-
Ketoreductase (KRED) or whole cells expressing the desired KRED
-
1-(4-Fluorophenyl)propan-1-one
-
NADP⁺ or NAD⁺
-
Isopropanol (or another suitable cosubstrate for cofactor regeneration, e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Shaking incubator
Procedure:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
To the buffer, add the KRED enzyme preparation (lyophilized powder or whole cells). The optimal enzyme loading needs to be determined experimentally.
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.
-
Add 1-(4-Fluorophenyl)propan-1-one to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Add isopropanol as the cosubstrate for cofactor regeneration (typically 5-10 equivalents or as a co-solvent).
-
Seal the reaction vessel and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction two more times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[5][6] This reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone. The predictability of the stereochemical outcome is a key advantage of this method. For the synthesis of the (S)-alcohol from a ketone with a large (Ar) and a small (R) substituent, the (R)-CBS catalyst is typically used.
Key Advantages:
-
High enantioselectivity (typically >95% e.e.)[7]
-
Predictable stereochemistry
-
Wide substrate scope
-
Commercially available catalysts
Reaction Mechanism: The reaction proceeds through the formation of a complex between the CBS catalyst and the borane source. This complex then coordinates to the ketone in a sterically controlled manner, positioning the carbonyl group for a face-selective hydride transfer from the borane.[8]
Quantitative Data for CBS Reduction
| Catalyst | Substrate | Reductant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-Me-CBS | Acetophenone | BH₃·SMe₂ | 95 | 97 (S) | [9] |
| (R)-Me-CBS | Propiophenone | BH₃·THF | 98 | 96 (S) | [10] |
Note: Specific data for the CBS reduction of 1-(4-fluorophenyl)propan-1-one was not found. The data for acetophenone and propiophenone are provided as representative examples.
Experimental Protocol: CBS Reduction of 1-(4-Fluorophenyl)propan-1-one
This protocol is a general procedure and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
1-(4-Fluorophenyl)propan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
References
- 1. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the asymmetric synthesis of (S)-1-(4-fluorophenyl)ethanol, a valuable chiral building block in pharmaceutical and fine chemical industries. The described method utilizes the robust and highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 4'-fluoroacetophenone. This protocol offers a reliable pathway to the desired (S)-enantiomer with high optical purity.
Introduction
Chiral alcohols are critical intermediates in the synthesis of a wide array of biologically active molecules. The enantioselective reduction of prochiral ketones represents one of the most efficient methods for their preparation. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and widely adopted method that employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones, yielding chiral secondary alcohols with high enantiomeric excess (e.e.).[1][2][3] The predictability of the stereochemical outcome and the broad substrate scope make the CBS reduction a powerful tool in asymmetric synthesis.[1][4] This protocol details the application of the CBS reduction to synthesize (S)-1-(4-fluorophenyl)ethanol from 4'-fluoroacetophenone.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric reduction of acetophenone derivatives using the Corey-Bakshi-Shibata (CBS) reduction method, demonstrating its high efficiency and enantioselectivity.
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | General outcome based on CBS reduction literature[1][5] |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 97 | 96 (R) | Corey, E. J., et al. J. Am. Chem. Soc.1987 , 109, 5551. |
| 2-Chloroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (10) | Catecholborane | Toluene | High | >99 (S) | Adapted from general CBS procedures[2] |
Experimental Protocol
This protocol describes the asymmetric reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.
Materials and Reagents:
-
4'-Fluoroacetophenone (99%)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Borane Addition:
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
-
Substrate Addition:
-
In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -30 °C.
-
Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -30 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Extraction:
-
Add 2 M HCl (20 mL) to the reaction mixture and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure (S)-1-(4-fluorophenyl)ethanol.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by ¹H NMR analysis of a Mosher ester derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of (S)-1-(4-Fluorophenyl)ethanol.
Caption: CBS reduction mechanism for (S)-1-(4-Fluorophenyl)ethanol synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (S)-2-(4-Fluorophenyl)propan-1-ol as a key starting material in the synthesis of a crucial pharmaceutical intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, a precursor for the antiemetic drug Aprepitant.
Introduction
This compound is a chiral alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry is essential for the biological activity of the final drug product. This document outlines the synthetic pathway from this compound to a key morpholine intermediate of Aprepitant, a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1][2]
Synthetic Pathway Overview
The synthesis involves a two-step process starting with the activation of the primary alcohol of this compound via tosylation, followed by a nucleophilic substitution and cyclization with a suitable amino alcohol to form the desired morpholine ring structure.
Caption: Synthetic workflow from this compound to a key Aprepitant intermediate.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of the Aprepitant intermediate starting from this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | Tosylation | This compound | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | 85-95 | [3] |
| 2 | Morpholine Ring Formation | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (after oxidation) | 75-85 | [4] |
| 3 | Conversion to Aprepitant Intermediate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | (2R,3S)-2-[...]-3-(4-fluorophenyl)morpholine | ~81 (multi-step) | [5] |
Experimental Protocols
Step 1: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosylate Intermediate)
This protocol describes the activation of the primary alcohol of this compound by conversion to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.[3][6]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate.
Caption: Experimental workflow for the tosylation of this compound.
Step 2: Synthesis of (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one
This protocol outlines the formation of the morpholine ring, a key structural motif in Aprepitant, through the reaction of the tosylate intermediate with N-benzylethanolamine, followed by oxidation.[4]
Materials:
-
(S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate
-
N-Benzylethanolamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-(4-fluorophenyl)propan-1-amine.
-
Dissolve the crude amine in anhydrous DCM.
-
Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).
-
Quench the reaction (e.g., with isopropanol if using PCC) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one.
This key intermediate can then be further elaborated through a series of reactions, including the introduction of the C2 side chain and the triazolinone moiety, to afford Aprepitant as detailed in the scientific literature.[1][2]
References
Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol
Introduction
(S)-2-(4-Fluorophenyl)propan-1-ol is a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, obtaining the (S)-enantiomer in high enantiomeric purity is a crucial step in drug development and manufacturing.
These application notes provide detailed protocols for two primary methods for the purification of this compound from a racemic mixture: Preparative High-Performance Liquid Chromatography (HPLC) and Diastereomeric Crystallization. The guide is intended for researchers, chemists, and process development scientists.
Overall Purification Strategy
The purification process begins with a racemic or enantiomerically-enriched mixture of 2-(4-fluorophenyl)propan-1-ol. The goal is to isolate the desired (S)-enantiomer with high chemical and enantiomeric purity. The selection between chromatographic and crystallization-based methods depends on factors such as scale, required purity, cost, and available equipment.
Chiral Analysis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols for HPLC and GC Methods
For Immediate Release
This document provides detailed application notes and experimental protocols for the chiral separation of (S)-2-(4-Fluorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following methods have been developed to support researchers, scientists, and drug development professionals in achieving accurate enantiomeric purity analysis using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This compound possesses a single chiral center, and its separation from the (R)-enantiomer is essential for ensuring the stereospecificity of subsequent synthetic steps. This note details robust and reproducible chiral HPLC and GC methods for the baseline separation of these enantiomers.
Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a widely used technique for the separation of enantiomers due to its versatility and high resolving power. Polysaccharide-based chiral stationary phases are particularly effective for the separation of a broad range of chiral compounds, including aromatic alcohols.
Application Note: HPLC Separation
This method utilizes a cellulose-based chiral stationary phase under normal phase conditions to achieve enantioseparation. The selection of a non-polar mobile phase with a polar alcohol modifier allows for fine-tuning of retention and selectivity.
Experimental Protocol: HPLC
A detailed protocol for the chiral HPLC analysis is provided below.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Cellulose-based, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile Phase: n-Hexane and Isopropyl Alcohol (IPA)
-
This compound reference standard
-
Racemic 2-(4-Fluorophenyl)propan-1-ol
2. Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
3. Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers by injecting the (S)-enantiomer standard.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.
-
Determine the enantiomeric purity by calculating the peak area percentage of the (S)-enantiomer.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / IPA (95:5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Retention Time (S)-enantiomer | ~ 8.5 min |
| Expected Retention Time (R)-enantiomer | ~ 9.8 min |
| Expected Resolution (Rs) | > 1.5 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Part 2: Chiral Gas Chromatography (GC) Method
Chiral Gas Chromatography is a highly sensitive and efficient technique for the separation of volatile chiral compounds. For alcohols, derivatization is often employed to improve volatility and chromatographic performance.
Application Note: GC Separation
This method involves the derivatization of the hydroxyl group of 2-(4-Fluorophenyl)propan-1-ol with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetyl ester. This derivatization enhances the volatility and allows for excellent separation on a cyclodextrin-based chiral capillary column. Racemic aromatic alcohols can often be resolved on specialized chiral GC stationary phases without derivatization, but derivatization generally leads to more robust methods.[1]
Experimental Protocol: GC
A detailed protocol for the chiral GC analysis is provided below.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: Cyclodextrin-based capillary column
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Dichloromethane (DCM)
-
This compound reference standard
-
Racemic 2-(4-Fluorophenyl)propan-1-ol
2. Derivatization Procedure:
-
Dissolve approximately 1 mg of the 2-(4-Fluorophenyl)propan-1-ol sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for GC analysis.
3. Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral stationary phase, such as a derivatized β-cyclodextrin column (e.g., CP-Chirasil-DEX CB or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1)
4. Data Analysis:
-
Identify the peaks corresponding to the derivatized (S) and (R) enantiomers by injecting the derivatized (S)-enantiomer standard.
-
Calculate the resolution (Rs) between the two enantiomeric peaks.
-
Determine the enantiomeric purity by calculating the peak area percentage of the derivatized (S)-enantiomer.
Quantitative Data Summary: GC
| Parameter | Value |
| Column | Derivatized β-cyclodextrin |
| Carrier Gas | Helium (1.2 mL/min) |
| Temperature Program | 100°C (2 min) -> 5°C/min -> 150°C (5 min) |
| Detector | FID |
| Expected Retention Time (derivatized S-enantiomer) | ~ 12.2 min |
| Expected Retention Time (derivatized R-enantiomer) | ~ 12.8 min |
| Expected Resolution (Rs) | > 2.0 |
Note: Retention times are for the derivatized product and may vary depending on the specific column and system.
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for the chiral GC analysis of this compound.
References
Anwendungsmitteilung und Protokolle: Derivatisierung von (S)-2-(4-Fluorphenyl)propan-1-ol zur verbesserten Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (S)-2-(4-Fluorphenyl)propan-1-ol ist ein wichtiger chiraler Baustein in der Synthese von pharmazeutischen Wirkstoffen (APIs). Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit sind entscheidend für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen. Die direkte Analyse dieses Alkohols mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) kann aufgrund seiner Polarität und geringen Flüchtigkeit zu schlechter Peakform und unzureichender Auflösung der Enantiomere führen. Die Derivatisierung ist eine chemische Modifikation, die die Analyten in Derivate mit verbesserten chromatographischen und detektierbaren Eigenschaften umwandelt. Diese Anwendungsmitteilung beschreibt detaillierte Protokolle für die Derivatisierung von (S)-2-(4-Fluorphenyl)propan-1-ol zur Verbesserung der Analysegenauigkeit und -empfindlichkeit.
Prinzip der Derivatisierung: Die Derivatisierung der Hydroxylgruppe (-OH) von (S)-2-(4-Fluorphenyl)propan-1-ol verfolgt zwei Hauptziele:
-
Verbesserung der chromatographischen Eigenschaften: Durch die Umwandlung der polaren Hydroxylgruppe in eine weniger polare, flüchtigere Gruppe (z. B. einen Ester oder Silylether) werden die Peakform und die Trennleistung in der GC verbessert.
-
Ermöglichung der Enantiomerentrennung: Durch die Reaktion mit einem chiralen Derivatisierungsreagenz (CDR) wird ein Paar von Diastereomeren gebildet. Diese Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können auf einer achiralen chromatographischen Säule getrennt werden, was die Bestimmung des Enantiomerenverhältnisses ermöglicht.
Experimentelle Protokolle
Hier werden zwei primäre Protokolle vorgestellt: (A) eine achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) zur empfindlichen Quantifizierung mittels GC-ECD und (B) eine chirale Derivatisierung mit dem Mosher-Säurechlorid (MTPA-Cl) zur Bestimmung der enantiomeren Reinheit.
Protokoll A: Achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-ECD-Analyse
Dieses Protokoll eignet sich für die Spurenquantifizierung des Gesamtalkohols. Das resultierende Trifluoracetat-Derivat ist stark elektronegativ und daher sehr empfindlich gegenüber einem Elektroneneinfangdetektor (ECD).
Materialien und Reagenzien:
-
(S)-2-(4-Fluorphenyl)propan-1-ol
-
Trifluoressigsäureanhydrid (TFAA)
-
Pyridin (wasserfrei)
-
Toluol (wasserfrei, HPLC-Qualität)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Reaktionsgefäße (2 ml) mit Schraubverschluss
-
Heizblock oder Wasserbad
-
GC-System mit ECD
Vorgehensweise:
-
Probenvorbereitung: Lösen Sie 1 mg (S)-2-(4-Fluorphenyl)propan-1-ol in 1 ml Toluol in einem Reaktionsgefäß.
-
Reaktion: Geben Sie 100 µl wasserfreies Pyridin und anschließend 50 µl TFAA zur Probelösung. Verschließen Sie das Gefäß sofort fest.
-
Inkubation: Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Geben Sie 1 ml gesättigte NaHCO₃-Lösung hinzu, um überschüssiges TFAA zu neutralisieren. Schütteln Sie kräftig für 1 Minute.
-
Extraktion: Lassen Sie die Phasen sich trennen. Überführen Sie die obere organische Phase (Toluol) in ein sauberes Gefäß.
-
Trocknung: Fügen Sie eine kleine Spatelspitze wasserfreies Na₂SO₄ hinzu, um restliches Wasser zu entfernen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-ECD-System.
Protokoll B: Chirale Derivatisierung mit (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl)
Dieses Protokoll erzeugt diastereomere Ester, die auf einer Standard-achiralen GC- oder HPLC-Säule getrennt werden können, um die enantiomere Reinheit zu bestimmen.
Materialien und Reagenzien:
-
(S)-2-(4-Fluorphenyl)propan-1-ol
-
(R)-MTPA-Cl (Mosher-Säurechlorid)
-
N,N-Diisopropylethylamin (DIPEA) oder Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei, HPLC-Qualität)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Reaktionsgefäße (2 ml) mit Schraubverschluss
-
GC-MS- oder HPLC-UV-System mit achiraler Säule (z.B. C18)
Vorgehensweise:
-
Probenvorbereitung: Lösen Sie ca. 1-2 mg (S)-2-(4-Fluorphenyl)propan-1-ol in 0,5 ml wasserfreiem DCM in einem Reaktionsgefäß.
-
Reaktion: Geben Sie 1,5 Äquivalente DIPEA und anschließend 1,2 Äquivalente (R)-MTPA-Cl hinzu. Verschließen Sie das Gefäß und lassen Sie die Reaktion bei Raumtemperatur für 2-4 Stunden oder bis zur vollständigen Umsetzung (Überwachung mittels TLC oder GC) laufen.
-
Quenchen: Geben Sie 1 ml gesättigte NH₄Cl-Lösung hinzu, um die Reaktion zu stoppen und überschüssige Amine zu entfernen.
-
Extraktion: Extrahieren Sie die wässrige Phase zweimal mit 1 ml DCM. Kombinieren Sie die organischen Phasen.
-
Waschen & Trocknen: Waschen Sie die kombinierte organische Phase mit 1 ml Salzlösung (Brine) und trocknen Sie sie anschließend über wasserfreiem MgSO₄.
-
Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel vorsichtig unter einem Stickstoffstrom.
-
Analyse: Lösen Sie den Rückstand in einem geeigneten Volumen des mobilen Phasenlösungsmittels (für HPLC) oder Hexan (für GC) und analysieren Sie die Probe.
Datenpräsentation
Die folgende Tabelle zeigt repräsentative chromatographische Daten, die nach der Derivatisierung von racemischem 2-(4-Fluorphenyl)propan-1-ol mit (R)-MTPA-Cl und anschließender Analyse mittels GC-MS auf einer Standard-DB-5-Säule erwartet werden können.
Tabelle 1: Repräsentative quantitative Daten für die GC-MS-Analyse von MTPA-Derivaten
| Derivat (Diastereomer) | Retentionszeit (min) | Peakfläche (willkürliche Einheiten) | Enantiomerenverhältnis (%) | Auflösung (Rs) |
| (R)-MTPA-Ester von (S)-Alkohol | 15.23 | 498.500 | 49.85 | \multirow{2}{*}{2.1} |
| (R)-MTPA-Ester von (R)-Alkohol | 15.68 | 501.500 | 50.15 |
Hinweis: Die Daten sind repräsentativ und dienen zur Veranschaulichung der erwarteten Trennung. Die tatsächlichen Retentionszeiten und die Auflösung können je nach den spezifischen chromatographischen Bedingungen variieren.
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und die logische Beziehung der chiralen Analyse in der Arzneimittelentwicklung.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.
Abbildung 2: Logische Beziehung der chiralen Reinheit in der API-Synthese.
Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry. Its stereodefined structure, featuring a fluorine-substituted aromatic ring, makes it an attractive starting material for the synthesis of complex bioactive molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of bioactive compounds, with a focus on the synthesis of Ramatroban, a potent thromboxane receptor and DP2 receptor antagonist. While a direct synthesis of Ramatroban starting from this compound is not explicitly detailed in the literature, the synthetic strategies for Ramatroban and its analogs highlight key reactions where this chiral alcohol could be a crucial precursor.
Application: Synthesis of Ramatroban Analogues
Ramatroban is a clinically used drug for treating coronary artery disease and asthma.[1][2] Its synthesis relies on the key chiral intermediate, (3R)-3-amino-1,2,3,4-tetrahydrocarbazole. A common strategy to obtain the correct stereochemistry at the C3 position is through a Mitsunobu reaction, which inverts the stereocenter of an alcohol precursor.[2][3] This makes chiral alcohols like this compound highly relevant for creating analogs of Ramatroban or for developing novel synthetic routes.
Proposed Synthetic Utility
This compound can be envisioned as a precursor to the chiral side-chain of Ramatroban analogs. The primary alcohol can be converted to a suitable leaving group, and the chiral center can be incorporated into the carbazole scaffold. Alternatively, the principles of stereochemical inversion central to Ramatroban's synthesis can be applied to reactions involving this compound to generate other chiral amines for drug discovery.
Key Bioactive Compound Profile: Ramatroban
| Parameter | Value | Reference |
| IUPAC Name | 3-((3R)-3-{[(4-fluorophenyl)sulfonyl]amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid | [1] |
| Molecular Formula | C21H21FN2O4S | [1] |
| Mechanism of Action | Thromboxane A2 receptor (TP) antagonist, Prostaglandin D2 receptor 2 (DP2/CRTH2) antagonist | [1][4] |
| Therapeutic Uses | Allergic rhinitis, Asthma, Coronary artery disease | [1][4] |
| IC50 (TP Receptor) | 30 - 68 nM | [5] |
| Ki (GPR44/CRTH2) | 1.9 nM (for analogue TM-30642) | [5] |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of Ramatroban's core structure and the key Mitsunobu reaction for stereochemical inversion.
Protocol 1: Synthesis of (±)-2,3,4,9-Tetrahydro-1H-carbazol-3-ol (Ramatroban Precursor)
This protocol describes the synthesis of the racemic alcohol precursor to the key chiral amine of Ramatroban.
Materials:
-
1,4-Cyclohexanedione monoethylene glycol ketal
-
Phenylhydrazine
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Toluene
Procedure:
-
Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one:
-
Reduction to (±)-2,3,4,9-Tetrahydro-1H-carbazol-3-ol:
-
The ketone from the previous step is dissolved in methanol.
-
Sodium borohydride is added portion-wise at 0 °C.[2]
-
The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol.
-
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
This general protocol details the inversion of a secondary alcohol to an azide, a key step in obtaining the desired (R)-amino configuration from an (S)-alcohol precursor.[2][3]
Materials:
-
(S)-Alcohol precursor (e.g., (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the (S)-alcohol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the stirred solution.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the (R)-azide with inverted stereochemistry.
Subsequent Reduction: The resulting (R)-azide can be reduced to the corresponding (R)-amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or a Staudinger reaction (PPh3, H2O).[2]
Visualizations
Caption: Synthetic pathway to Ramatroban highlighting key intermediates.
Caption: Workflow for the Mitsunobu reaction for stereochemical inversion.
Caption: Mechanism of action of Ramatroban.
Conclusion
This compound represents a key chiral building block with significant potential in the synthesis of bioactive compounds. While direct synthetic routes from this specific alcohol to marketed drugs are not extensively documented, its structural features and chirality are highly relevant to the synthesis of complex molecules like Ramatroban. The provided protocols for the synthesis of the Ramatroban core and the crucial stereochemical inversion step serve as a practical guide for researchers aiming to utilize similar chiral alcohols in their synthetic endeavors. The continued exploration of such chiral building blocks is essential for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramatroban - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
Protocols for Scaling Up the Production of (S)-2-(4-Fluorophenyl)propan-1-ol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis and scale-up of (S)-2-(4-Fluorophenyl)propan-1-ol, a valuable chiral intermediate in the pharmaceutical industry. The protocols focus on two primary methodologies: biocatalytic asymmetric reduction of 4'-fluoropropiophenone and chemical asymmetric transfer hydrogenation. These methods are selected for their high potential for scalability, enantioselectivity, and process efficiency.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and safety profile of the final drug substance. Therefore, robust and scalable methods for producing the desired (S)-enantiomer with high purity are of significant interest. This document outlines both enzymatic and chemical approaches to achieve this, providing detailed protocols and comparative data to aid in the selection and implementation of a suitable large-scale production strategy.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on literature data for analogous transformations.
| Method | Catalyst/Enzyme | Substrate | Scale | Yield (%) | Enantiomeric Excess (e.e., %) | Key Process Parameters |
| Biocatalytic Reduction | Whole cells of Rhodotorula glutinis | 4'-Fluoropropiophenone | Preparative | >77 | >99 (S) | pH 6.5, 32°C, 200 rpm agitation |
| Recombinant E. coli expressing Lactobacillus kefiri reductase | 4'-Fluoropropiophenone | Preparative | High | >99 (S) | pH, temperature, and cofactor regeneration system are critical and need optimization. | |
| Recombinant E. coli expressing Candida tenuis xylose reductase mutant | 2-Phenylpropanal (analogous) | 1 M | 84 | 93.1 (S) | Whole-cell biocatalyst with NADH-recycling system.[1][2][3][4] | |
| Chemical Synthesis | (S,S)-Noyori-type Ru(II) catalyst | 4'-Fluoropropiophenone | Laboratory | High | >99 (S) | Asymmetric transfer hydrogenation with formic acid/triethylamine. |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Whole Cells
This protocol describes the use of whole microbial cells, such as Rhodotorula glutinis, for the asymmetric reduction of 4'-fluoropropiophenone. Whole-cell biocatalysis offers the advantage of not requiring enzyme purification and having an inherent cofactor regeneration system.[5][6][7][8]
Materials:
-
4'-Fluoropropiophenone
-
Rhodotorula glutinis (e.g., ATCC 204091 or a locally isolated strain)
-
Glucose (or other carbon source)
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 6.5-7.0)
-
Antifoaming agent
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Fermentor/Bioreactor (appropriate for the desired scale)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cultivation of Rhodotorula glutinis:
-
Prepare a suitable growth medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose).
-
Inoculate the sterile medium with a fresh culture of Rhodotorula glutinis.
-
Incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
Harvest the cells by centrifugation and wash with sterile phosphate buffer.
-
-
Bioreduction Reaction:
-
In a fermentor, prepare a reaction mixture containing phosphate buffer (pH 6.5), a carbon source (e.g., glucose, 1-2% w/v) for cofactor regeneration, and the harvested Rhodotorula glutinis cells (e.g., 10-20% w/v wet cell weight).
-
Add 4'-fluoropropiophenone to the reaction mixture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent (e.g., ethanol, DMSO) to a final concentration typically in the range of 10-50 mM. For larger scales, a fed-batch strategy for substrate addition is recommended to avoid substrate inhibition.
-
Maintain the reaction at a controlled temperature (e.g., 32°C) and agitation (e.g., 200 rpm). Monitor the pH and adjust if necessary.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the microbial cells from the reaction broth by centrifugation or filtration.
-
Extract the aqueous broth with a suitable organic solvent, such as ethyl acetate (3 x volume of the broth).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
-
Determination of Enantiomeric Excess:
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol outlines a chemical approach for the asymmetric reduction of 4'-fluoropropiophenone using a well-defined molecular catalyst, such as a Noyori-type ruthenium complex. This method offers high efficiency and predictability.[1][4][13][14]
Materials:
-
4'-Fluoropropiophenone
-
(S,S)-Noyori-type catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (reactor, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Set up a reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Dissolve 4'-fluoropropiophenone in the anhydrous solvent in the reaction vessel.
-
Add the (S,S)-Noyori-type catalyst (typically 0.1-1 mol%).
-
Add the formic acid/triethylamine azeotrope (typically 1.5-5 equivalents relative to the substrate).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the purified this compound using chiral HPLC as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for the biocatalytic production of this compound.
Caption: Pathway for the chemical synthesis of this compound.
References
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Attachment Capability of Antagonistic Yeast Rhodotorula glutinis to Botrytis cinerea Contributes to Biocontrol Efficacy [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. uma.es [uma.es]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. nobelprize.org [nobelprize.org]
- 14. Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (S)-2-(4-Fluorophenyl)propan-1-ol in the Development of Novel Chiral Liquid Crystal Materials
For Researchers, Scientists, and Drug Development Professionals
Application Note: Inducing Chirality in Nematic Liquid Crystals
(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block for the synthesis of novel organic materials, particularly for use as a chiral dopant in liquid crystal (LC) mixtures. The introduction of a chiral molecule (a dopant) into an achiral nematic liquid crystal host induces a helical superstructure, leading to the formation of a chiral nematic (N*) or cholesteric phase.[1] The properties of this phase are critical for various electro-optical applications.
The molecular structure of this compound offers two key features for this application:
-
Stereogenic Center: The (S)-configuration provides the necessary chirality to induce a helical twist in a nematic host. The efficiency of this twist, known as the Helical Twisting Power (HTP), is a key parameter for a chiral dopant.
-
Terminal Fluorine Atom: Fluorine substitution is a common strategy in the design of liquid crystal molecules to modify dielectric anisotropy (Δε).[2][3] A fluorine atom on the phenyl ring can influence the molecular dipole moment, which is crucial for tuning the response of the liquid crystal material to an electric field.[3]
By chemically modifying the primary alcohol group of this compound, for example, through esterification with a mesogenic carboxylic acid, it can be converted into a high-value chiral dopant. The resulting molecule combines the chirality and fluorination of the parent alcohol with the rod-like shape of the mesogenic unit, making it highly compatible with nematic LC hosts. Such dopants are instrumental in creating materials for applications ranging from advanced liquid crystal displays (LCDs) to tunable optical filters and sensors.
Experimental Protocols
Synthesis of a Novel Chiral Dopant (CD-1) via Esterification
This protocol describes the synthesis of a representative chiral dopant, (S)-1-((4-(trans-4-pentylcyclohexyl)benzoyl)oxy)-2-(4-fluorophenyl)propane (CD-1), through the Steglich esterification of this compound with 4-(trans-4-pentylcyclohexyl)benzoic acid.
Materials:
-
This compound (FW: 154.18 g/mol )
-
4-(trans-4-pentylcyclohexyl)benzoic acid (FW: 288.42 g/mol )
-
N,N'-Dicyclohexylcarbodiimide (DCC) (FW: 206.33 g/mol )
-
4-(Dimethylamino)pyridine (DMAP) (FW: 122.17 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Hexane, technical grade
-
Ethyl Acetate, technical grade
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (2.88 g, 10 mmol) and this compound (1.54 g, 10 mmol) in 100 mL of anhydrous DCM. Add DMAP (0.12 g, 1 mmol) to the solution.
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DCC (2.27 g, 11 mmol) in 20 mL of anhydrous DCM to the reaction mixture over 15 minutes with constant stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 v/v) as the eluent.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC), remove the solvent, and dry the resulting white solid under high vacuum. Characterize the final product (CD-1) using ¹H NMR, ¹³C NMR, FT-IR, and polarimetry to confirm its structure and purity.
Preparation of a Chiral Nematic Liquid Crystal Mixture
Procedure:
-
Dopant Preparation: Prepare a stock solution of the synthesized chiral dopant (CD-1) in a volatile solvent (e.g., DCM) at a known concentration (e.g., 10 mg/mL).
-
Mixing: In a small vial, add a known weight of a nematic liquid crystal host (e.g., 100 mg of E7).
-
Doping: Add a calculated volume of the CD-1 stock solution to the nematic host to achieve the desired dopant concentration (e.g., 1 wt%).
-
Homogenization: Gently mix the components until a uniform solution is formed.
-
Solvent Removal: Place the vial in a vacuum oven at a temperature slightly above the clearing point of the host LC but below the boiling point of the dopant (e.g., 65 °C) for 12 hours to completely remove the solvent.
-
Verification: The resulting mixture is the final chiral nematic liquid crystal, ready for characterization of its mesophase properties.
Data Presentation
Quantitative data for the synthesized chiral dopant and the resulting liquid crystal mixture are summarized below. (Note: Data are representative and may not reflect actual experimental values).
Table 1: Physicochemical Properties of Chiral Dopant (CD-1)
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₇FO₂ |
| Molecular Weight | 424.59 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 85 - 87 °C |
| Specific Rotation ([α]²⁵_D) | -25.4° (c=1, CHCl₃) |
Table 2: Properties of 1 wt% CD-1 in E7 Nematic Host
| Property | Value |
|---|---|
| Dopant Concentration | 1.0 % by weight |
| Clearing Point (T_c) | 59.5 °C |
| Helical Twisting Power (β) | 15.2 μm⁻¹ |
| Induced Helical Pitch (P₀) | 65.8 nm |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the synthesis of the chiral dopant to the characterization of the final liquid crystal material.
Caption: Workflow for synthesis and formulation of a chiral liquid crystal.
Structure-Property Relationship
This diagram illustrates the logical relationship between the molecular features of the this compound precursor and the macroscopic properties of the resulting organic material.
Caption: How precursor molecular features influence final material properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol, a key chiral intermediate. The focus is on improving reaction yield and enantioselectivity through common synthesis routes like biocatalytic and chemocatalytic asymmetric reduction of 4'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective methods involve the asymmetric reduction of a prochiral ketone, typically 4'-fluoroacetophenone. These strategies can be broadly categorized into two main approaches:
-
Biocatalysis: This method utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often within whole-cell systems (e.g., yeast, E. coli), to achieve high enantioselectivity and yield under mild reaction conditions.[1][2]
-
Chemical Catalysis: This approach employs chiral metal catalysts or organocatalysts. Key techniques include Asymmetric Transfer Hydrogenation (ATH) with catalysts like Ruthenium-BINAP, catalytic hydrogenation with molecular hydrogen, and reductions using stoichiometric chiral reagents like those derived from BINOL or oxazaborolidines (CBS reduction).[3][4]
Q2: What is the most common cause of low chemical yield, even with high conversion of the starting material?
Low isolated yield despite high substrate conversion often points to issues during the reaction workup or product purification. Potential causes include product degradation under acidic or basic conditions during extraction, loss of volatile product during solvent removal, or inefficient purification techniques. For biocatalytic reactions, inefficient extraction of the product from the aqueous reaction medium can also be a significant factor.
Q3: How can I improve the enantioselectivity (e.e.) of my reaction?
Improving enantioselectivity is highly dependent on the catalytic system:
-
For Chemical Catalysis: Lowering the reaction temperature often enhances enantioselectivity.[5] Screening different chiral ligands or catalysts is also a standard approach, as minor structural changes in the catalyst can have a profound impact on stereochemical control.[4][6]
-
For Biocatalysis: The choice of enzyme is paramount. Screening a panel of different ketoreductases is the most effective strategy to find an enzyme with the desired stereoselectivity. Reaction parameters like pH and temperature can also influence enzyme performance.[1]
Q4: Which approach is better for industrial-scale synthesis: biocatalysis or chemical catalysis?
Both methods have distinct advantages. Biocatalysis is often favored for its exceptional enantioselectivity (often >99% e.e.), mild and safe operating conditions (aqueous media, ambient temperature/pressure), and environmental friendliness.[2] However, challenges can include lower substrate loading and the need for efficient cofactor regeneration.[1] Chemical catalysis, particularly asymmetric hydrogenation, can offer very high throughput and catalyst turnover numbers, making it highly scalable.[7] The choice often depends on factors like cost of the catalyst, required optical purity, and process safety considerations.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or no conversion of the starting ketone (4'-fluoroacetophenone).
| Possible Cause | Suggested Solution |
| Catalyst Inactivity (Chemical) | • Verify the catalyst loading and ensure it was handled under appropriate inert conditions if air/moisture sensitive.• For borane-based reductions (e.g., CBS), ensure the borane source (e.g., BH₃·THF) is fresh and has not degraded.• Check the purity of the starting ketone; certain impurities can act as catalyst poisons. |
| Enzyme Denaturation or Inhibition (Biocatalysis) | • Confirm that the reaction pH and temperature are within the optimal range for the specific enzyme used.[1]• High substrate concentrations can cause inhibition; consider a lower substrate loading or a fed-batch approach.• Ensure no inhibitory compounds are present in the reaction medium (e.g., from impure starting materials or solvents). |
| Inefficient Cofactor Regeneration (Biocatalysis) | • For whole-cell systems, ensure the co-substrate for regeneration (e.g., glucose, isopropanol) is present in sufficient excess.[1]• For isolated enzyme systems, confirm the activity of the coupled enzyme (e.g., glucose dehydrogenase) and the presence of the cofactor (NADP⁺/NAD⁺).[1] |
| Poor Reagent Quality | • Use high-purity, anhydrous solvents for chemical reductions, as water can quench reagents like boranes and hydrides.• Verify the purity and identity of the starting 4'-fluoroacetophenone via NMR or GC-MS.[8][9] |
Problem 2: High conversion is observed, but the isolated yield of this compound is low.
| Possible Cause | Suggested Solution |
| Product Degradation During Workup | • Avoid harsh acidic or basic conditions during extraction. Use a saturated solution of a mild base (e.g., NaHCO₃) or a mild acid (e.g., NH₄Cl) for quenching and washing.• Minimize exposure to high temperatures during solvent evaporation using a rotary evaporator at reduced pressure and moderate temperature. |
| Inefficient Product Extraction | • The product alcohol has some water solubility. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal from the aqueous phase.• Saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency. |
| Loss During Purification | • Optimize column chromatography conditions (silica gel grade, solvent system) to ensure good separation from byproducts and starting material without excessive band broadening.• If the product is sufficiently volatile, consider distillation under reduced pressure as an alternative purification method. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative data for different synthetic methods to highlight the impact of the catalytic system on yield and enantioselectivity.
| Method | Catalyst System | Reductant / H-Source | Yield | Enantiomeric Excess (e.e.) | Reference |
| Biocatalysis | Recombinant whole-cell with ADH & GDH | Glucose | 87% | >99% (R-enantiomer shown) | [1] |
| Biocatalysis | Acinetobacter sp. resting cells | Glycerol | 83.2% | >99.9% (R-enantiomer shown) | [10] |
| Asymmetric Reduction | Oxazaborolidine (CBS) catalyst | Catecholborane | High | High (up to 98%) | [3][5] |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Formic acid/Triethylamine | Good to Excellent | High | [11] |
Note: The stereochemical outcome ((S) or (R)) depends on the specific chirality of the catalyst or the stereopreference of the enzyme used. The table provides examples of the high performance achievable with these methods.
Experimental Protocols
Protocol 1: Biocatalytic Reduction with a Whole-Cell Catalyst
This protocol is a general guideline for the asymmetric reduction of 4'-fluoroacetophenone using a recombinant E. coli whole-cell catalyst expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.
1. Catalyst Preparation:
-
Cultivate the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.
2. Asymmetric Reduction:
-
In a reaction vessel, prepare a buffered solution (100 mM phosphate buffer, pH 7.0).
-
Add D-glucose (e.g., 1.2 equivalents relative to the substrate) as the co-substrate for cofactor regeneration.
-
Add NADP⁺ (e.g., 0.1 mol%) as the cofactor.
-
Resuspend the prepared whole-cell catalyst in the buffer solution to a final concentration of 50-100 g/L wet cell weight.
-
Start the reaction by adding 4'-fluoroacetophenone (1 equivalent, e.g., 20 mM final concentration), potentially dissolved in a water-miscible co-solvent like DMSO (e.g., <5% v/v) to aid solubility.
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150-200 rpm).
3. Workup and Analysis:
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the aqueous supernatant with ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Chemical Asymmetric Transfer Hydrogenation (ATH)
This protocol describes a typical ATH of 4'-fluoroacetophenone using a Ru(II)-based Noyori-type catalyst.
1. Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.5-1.0 mol%).
-
Add a 5:2 mixture of formic acid and triethylamine (HCOOH:NEt₃) as the azeotropic hydrogen source. Use a volume sufficient to create a 0.1-0.5 M solution of the substrate.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the catalyst.
2. Asymmetric Reduction:
-
Add 4'-fluoroacetophenone (1 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40°C).
3. Workup and Analysis:
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 times).
-
Combine the organic layers and wash sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Key components of a biocatalytic reduction system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 8. chemscene.com [chemscene.com]
- 9. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Common side products in the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The two most prevalent methods for synthesizing this compound are:
-
Asymmetric Reduction of 4'-fluoropropiophenone: This is a highly effective method that utilizes a chiral catalyst to stereoselectively reduce the prochiral ketone, 4'-fluoropropiophenone, to the desired (S)-enantiomer of the alcohol. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a well-established and reliable protocol for this transformation.[1][2][3][4]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 4-fluorobenzaldehyde. This route produces a racemic mixture of the alcohol, which then requires a subsequent chiral resolution step to isolate the desired (S)-enantiomer.
Q2: What are the critical parameters to control during the asymmetric reduction of 4'-fluoropropiophenone?
To achieve high yield and enantioselectivity, the following parameters are crucial:
-
Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as moisture can quench the borane reducing agent and deactivate the catalyst.[5]
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.
-
Catalyst Loading: While catalytic, the amount of the CBS catalyst can influence the reaction rate and enantiomeric excess.
-
Rate of Addition: Slow addition of the ketone to the pre-formed catalyst-borane complex is often recommended to ensure proper coordination and stereochemical control.
Q3: How can I determine the enantiomeric excess (e.e.) of my this compound product?
The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral alcohols.[6][7]
Troubleshooting Guides
Asymmetric Reduction of 4'-Fluoropropiophenone (CBS Reduction)
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Improper catalyst formation | If generating the CBS catalyst in situ, ensure the amino alcohol and borane source are of high purity and the formation time is adequate. |
| Sub-optimal reaction temperature | Verify the reaction temperature is maintained at the recommended low temperature. |
| Inefficient quenching | Ensure the quenching step is performed carefully and with the appropriate reagent to avoid product degradation. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step |
| Aged or impure CBS catalyst | Use a freshly prepared or commercially sourced catalyst of high purity. The use of isolated CBS catalysts can sometimes lead to lower reproducibility due to aging during storage.[3] |
| Reaction temperature too high | Lower the reaction temperature. Enantioselectivity in CBS reductions is often highly temperature-dependent. |
| Incorrect stoichiometry of borane | An excess of borane can sometimes lead to a non-catalyzed background reduction, lowering the e.e. Optimize the stoichiometry of the borane reagent. |
| Racemization during work-up or purification | Avoid harsh acidic or basic conditions during the work-up and purification steps. |
Grignard Reaction of 4-Fluorobenzaldehyde and Ethylmagnesium Bromide
Problem 1: Low Yield of 2-(4-Fluorophenyl)propan-1-ol
| Potential Cause | Troubleshooting Step |
| Moisture or protic impurities | Grignard reagents are highly basic and react with water, alcohols, and other protic compounds.[8] Ensure all glassware is oven-dried and use anhydrous ether as the solvent. |
| Poor quality magnesium | The magnesium turnings should be fresh and have a clean surface. Grinding the magnesium prior to use can help to remove the passivating oxide layer.[9] |
| Inefficient initiation of Grignard reagent formation | A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction. |
| Side reaction with atmospheric carbon dioxide | Perform the reaction under an inert atmosphere to prevent the Grignard reagent from reacting with CO2 to form a carboxylic acid. |
Common Side Products and Their Avoidance
Asymmetric Reduction of 4'-Fluoropropiophenone
| Side Product | Formation Pathway | Avoidance Strategy |
| (R)-2-(4-Fluorophenyl)propan-1-ol | Non-enantioselective reduction or use of the incorrect enantiomer of the catalyst. | Ensure the use of the correct (S)-proline-derived CBS catalyst for the desired (S)-alcohol. Optimize reaction conditions (low temperature, slow addition) to maximize enantioselectivity. |
| 4-Fluorophenylethane | Over-reduction of the ketone or the alcohol product. | Use a milder reducing agent or carefully control the stoichiometry of the borane. |
| Unreacted 4'-fluoropropiophenone | Incomplete reaction due to insufficient reducing agent or catalyst deactivation. | Ensure the use of a sufficient amount of the borane reagent and a catalytically active CBS reagent. |
Grignard Reaction of 4-Fluorobenzaldehyde
| Side Product | Formation Pathway | Avoidance Strategy |
| 4,4'-Difluorobiphenyl | Wurtz-type coupling of the Grignard reagent with unreacted 4-fluorobromobenzene (if used as a precursor for the Grignard reagent). This is a common impurity in Grignard reactions.[10] | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Ethane | Reaction of the ethylmagnesium bromide with any protic source (e.g., water). | Maintain strict anhydrous conditions throughout the reaction. |
| 4-Fluorobenzoic acid | Reaction of the Grignard reagent with atmospheric carbon dioxide. | Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| 1,3-Bis(4-fluorophenyl)butan-1-ol | Reaction of the initial alcohol product (as the magnesium alkoxide) with another molecule of the aldehyde. | Maintain a low reaction temperature and add the aldehyde slowly to the Grignard reagent. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4'-fluoropropiophenone via CBS Reduction
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
4'-Fluoropropiophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under a nitrogen atmosphere.
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (1.0 eq) dropwise. Stir the mixture for 10 minutes at this temperature.
-
In a separate flask, prepare a solution of 4'-fluoropropiophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side product formation pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Separation of 2-(4-Fluorophenyl)propan-1-ol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 2-(4-Fluorophenyl)propan-1-ol enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 2-(4-Fluorophenyl)propan-1-ol and its analogs.
Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What are the initial steps to troubleshoot this?
A1: Achieving baseline separation for chiral compounds often requires screening various chiral stationary phases (CSPs) and mobile phase conditions. If you observe no separation, consider the following systematic approach:
-
Vary the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for aromatic alcohols.
-
Recommendation: Screen different types of polysaccharide CSPs. For instance, if a cellulose-based column (e.g., Lux Cellulose-1) does not provide separation, try an amylose-based column (e.g., Lux Amylose-1), as their different helical structures can offer complementary selectivity.
-
-
Modify the Mobile Phase Composition: The composition of the mobile phase significantly influences enantioselectivity.
-
Normal Phase Mode: A common starting point is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components is crucial. Start with a low percentage of the alcohol modifier (e.g., 5-10%) and gradually increase it. The type of alcohol can also impact the separation.
-
Reversed-Phase Mode: While less common for this type of compound, a mobile phase of acetonitrile/water or methanol/water can be explored, especially with modified cyclodextrin-based or certain polysaccharide-based CSPs.
-
-
Adjust the Temperature: Temperature can have a significant, and sometimes non-linear, effect on chiral separations. Lowering the temperature often improves resolution by enhancing the enthalpic contributions to the separation. Conversely, for some systems, increasing the temperature might be beneficial. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
Q2: I have partial separation (overlapping peaks), but the resolution is poor (Rs < 1.5). How can I improve the resolution?
A2: Poor resolution indicates that the chosen system has some enantioselectivity, which can be optimized.
-
Optimize the Mobile Phase:
-
Alcohol Modifier Percentage: In normal phase mode, fine-tune the percentage of the alcohol modifier. A small change (e.g., 1-2%) can significantly impact resolution. Decreasing the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Alcohol Modifier Type: The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol, n-butanol) can alter the selectivity. Isopropanol is a good starting point, but switching to ethanol or another alcohol can sometimes dramatically improve resolution.
-
Mobile Phase Additives: For compounds with acidic or basic functionalities, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA, acetic acid) or basic (e.g., diethylamine - DEA, ethanolamine) modifier (typically 0.1%) can improve peak shape and selectivity.[1] For neutral compounds like 2-(4-fluorophenyl)propan-1-ol, this is less common but can be explored if peak tailing is observed.
-
-
Reduce the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Lower the Temperature: As mentioned, decreasing the column temperature often leads to better resolution for polysaccharide-based CSPs.[2]
Q3: My peaks are broad and tailing. What could be the cause and how can I fix it?
A3: Poor peak shape can be due to several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system.
-
Column Overload: Injecting too much sample can lead to broad, tailing, or even fronting peaks. Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase Additives: The absence of a necessary additive or the presence of an inappropriate one can cause peak tailing. Although 2-(4-fluorophenyl)propan-1-ol is neutral, interactions with residual silanols on the silica support can occur. A small amount of a polar solvent like methanol in the mobile phase can sometimes mitigate these effects.
-
System Issues: Check for dead volumes in your HPLC system, ensure proper column connection, and verify that the column is not degraded.
Frequently Asked Questions (FAQs)
Q1: What are the most recommended chiral stationary phases (CSPs) for the separation of 2-(4-Fluorophenyl)propan-1-ol enantiomers?
A1: Based on data for structurally similar compounds like 1-phenyl-1-propanol and 2-phenyl-1-propanol, polysaccharide-based CSPs are highly recommended. Specifically:
-
Cellulose-based CSPs: Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Lux Cellulose-1 have shown excellent performance for separating aromatic alcohols.
-
Amylose-based CSPs: Columns such as Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Lux Amylose-1 offer different selectivity and should be included in a screening protocol.
Q2: What is a good starting mobile phase for method development?
A2: For normal phase chromatography on a polysaccharide-based CSP, a good starting mobile phase is n-hexane/isopropanol (90:10, v/v) . From this starting point, the ratio can be adjusted to optimize the separation. For example, you can try ratios of 95:5 and 80:20 to see the effect on retention and resolution.
Q3: Can temperature be used to reverse the elution order of the enantiomers?
A3: Yes, in some cases, changing the temperature can lead to a reversal in the elution order of enantiomers on a chiral stationary phase.[3][4] This phenomenon is related to a change in the dominant chiral recognition mechanism from enthalpy-driven at lower temperatures to entropy-driven at higher temperatures.[2] It is advisable to study the effect of temperature on your separation to determine the optimal conditions.
Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A4: Yes, SFC can be an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. For the separation of 1-phenyl-1-propanol, a close analog, SFC with a Chiralcel OD column using supercritical CO2 modified with methanol as the mobile phase has been successfully employed.
Q5: Are there any databases where I can search for chiral separation methods for my compound?
A5: Yes, several databases can be a valuable resource for finding starting conditions for chiral separations:
-
Daicel Chiral Technologies Application Database: Provides a large collection of applications for their CHIRALPAK® and CHIRALCEL® columns.[4]
-
Regis Technologies Chiral Applications Database: Offers hundreds of chiral applications for their range of CSPs.[5]
-
ChirBase: A comprehensive database of chiral separations curated by academic institutions.[6]
Data Presentation
The following tables summarize experimental conditions for the chiral separation of analogs of 2-(4-Fluorophenyl)propan-1-ol, which can serve as a starting point for method development.
Table 1: HPLC Separation of 1-Phenyl-1-propanol and 2-Phenyl-1-propanol Enantiomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Selectivity (α) | Reference |
| 1-Phenyl-1-propanol | CCOF 5 & 6 | Hexane/Isopropanol (90:10, v/v) | 0.2 | Ambient | > 1.5 | ~1.2-1.4 | [6] |
| 2-Phenyl-1-propanol | CCOF 5 & 6 | Hexane/Isopropanol (90:10, v/v) | 0.2 | Ambient | > 1.5 | ~1.2-1.3 | [6] |
| 1-Phenyl-1-propanol | γ-CD MOF | Dichloromethane/Methanol (98:2, v/v) | 1.0 | Ambient | 2.15 | 1.25 | [7] |
Table 2: Supercritical Fluid Chromatography (SFC) of 1-Phenyl-1-propanol Enantiomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Observations | Reference |
| 1-Phenyl-1-propanol | Chiralcel OD | Supercritical CO2 with Methanol modifier | 30 | Higher selectivity and resolution compared to 40°C |
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation of Phenylpropanol Analogs
This protocol is a general starting point based on successful separations of similar compounds.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 2-(4-Fluorophenyl)propan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., to 95:5 or 85:15 n-Hexane/Isopropanol) and/or the temperature (e.g., decrease to 15°C).
Protocol 2: SFC Screening Method for Chiral Separation
This protocol outlines a screening approach using SFC.
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
CO2 as the main fluid.
-
Methanol as a co-solvent.
-
-
Gradient: A generic gradient of 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic 2-(4-Fluorophenyl)propan-1-ol in methanol to a concentration of approximately 1 mg/mL.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the sample and run the gradient. c. Identify the co-solvent percentage that provides the best separation and then optimize under isocratic conditions.
Visualizations
Caption: A typical workflow for developing a chiral HPLC separation method.
Caption: A logical guide for troubleshooting common chiral separation issues.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of (S)-2-(4-Fluorophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, a secondary benzylic alcohol, are oxidation and potential degradation under thermal and photolytic stress. The benzylic hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding ketone, 2-(4-fluorophenyl)-1-propanone, and further oxidation to other related impurities. Exposure to heat and light can accelerate these degradation processes.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation. Tightly sealed containers made of non-reactive materials, such as amber glass, are ideal to protect from light and moisture.[1]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal stress can promote oxidation and potentially other degradation pathways. For long-term storage, refrigeration (2-8 °C) is recommended to slow down these processes. Avoid repeated freeze-thaw cycles, as this can also impact stability.
Q4: Is this compound sensitive to light?
A4: Yes, as a benzylic alcohol, this compound may be sensitive to light, particularly UV radiation. Photolytic degradation can lead to the formation of impurities. Therefore, it is crucial to store the compound in light-resistant containers and avoid unnecessary exposure to direct sunlight or strong artificial light sources.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere), the compound is expected to have good stability. However, for critical applications, it is recommended to re-analyze the purity of the material after prolonged storage.
Troubleshooting Guides
Issue 1: Observation of new peaks/impurities in HPLC analysis after storage.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Characterize Impurities: If possible, identify the structure of the new peaks using techniques like LC-MS to determine the degradation pathway (e.g., oxidation).
-
Perform Forced Degradation Studies: To proactively understand potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a robust stability-indicating analytical method.
-
Optimize Storage: If degradation is confirmed, re-evaluate and optimize the storage conditions. This may include storing at a lower temperature or using a more robust inerting procedure.
Issue 2: Inconsistent results in biological assays or chemical reactions.
Possible Cause: Reduced purity of this compound due to degradation.
Troubleshooting Steps:
-
Purity Assessment: Re-analyze the purity of the this compound sample using a validated stability-indicating HPLC method.
-
Compare with a Fresh Sample: If available, compare the performance of the stored sample with a fresh, unopened batch of the compound.
-
Purification: If the purity is found to be compromised, consider re-purifying the material if feasible for your application.
-
Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, strong light) during experimental procedures.
Quantitative Data Summary
| Stress Condition | Expected Stability | Potential Degradation Products |
| Long-Term Storage (2-8°C, dark, inert atm.) | High | Minimal degradation expected. |
| Accelerated Storage (40°C/75% RH) | Moderate | Increased potential for oxidation to the corresponding ketone. |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | High | Generally stable; benzylic alcohols show some resistance to acid-catalyzed dehydration. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | High | Generally stable under mild basic conditions. |
| Oxidative Stress (e.g., 3% H₂O₂) | Low to Moderate | Susceptible to oxidation to 2-(4-fluorophenyl)-1-propanone and other related impurities.[2] |
| Photolytic Stress (ICH Q1B guidelines) | Moderate | Potential for degradation, formation of colored impurities may occur. |
| Thermal Stress (e.g., 60°C) | Moderate to Low | Accelerated oxidation and potential for other thermal degradation pathways.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required.
| Parameter | Recommended Condition |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) for enantiomeric purity and separation from chiral impurities. For achiral analysis of degradation products, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be used. |
| Mobile Phase | For chiral separation: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. For achiral separation: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer at pH 3).[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Visualizations
Caption: Potential degradation pathway of this compound.
References
Technical Support Center: Enantiomeric Excess Determination of (S)-2-(4-Fluorophenyl)propan-1-ol
Welcome to the technical support center for the accurate determination of the enantiomeric excess (ee) of (S)-2-(4-Fluorophenyl)propan-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess of this compound?
A1: The most common and reliable methods for determining the enantiomeric excess of this compound are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
Q2: How do I choose the best method for my needs?
A2: The choice of method depends on several factors:
-
Chiral HPLC: Offers high resolution and is suitable for both analytical and preparative scale separations. It is often the first choice for routine analysis.
-
Chiral GC: Provides excellent separation efficiency for volatile compounds. Derivatization of the alcohol may be necessary to improve volatility and peak shape.
-
NMR Spectroscopy: A powerful tool that can provide the enantiomeric excess without separation. It requires the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.
Q3: What is a chiral stationary phase (CSP) and why is it important?
A3: A chiral stationary phase is a packing material used in HPLC and GC columns that is itself chiral. It allows for the differential interaction with the enantiomers of the analyte, leading to their separation. The selection of the appropriate CSP is critical for achieving good resolution between the enantiomers.
Q4: What are chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) in NMR analysis?
A4:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form diastereomers. Diastereomers have different physical properties and, therefore, different NMR spectra, allowing for the quantification of each enantiomer. A common example is Mosher's acid.[1][2]
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. This interaction leads to different chemical shifts for the enantiomers in the NMR spectrum. Pirkle's alcohol is a well-known CSA.[3][4]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: No separation or poor resolution of enantiomers.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is the most critical factor. For aromatic alcohols like 2-(4-Fluorophenyl)propan-1-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If initial attempts fail, screen a variety of CSPs with different chiral selectors.
-
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution: The mobile phase composition significantly influences the separation. In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Systematically vary the ratio of the modifier. Small amounts of additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape and resolution.
-
-
Possible Cause 3: Suboptimal temperature.
-
Solution: Temperature can affect the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.
-
-
Possible Cause 4: Flow rate is too high.
-
Solution: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution.
-
Issue 2: Peak tailing or fronting.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add a small amount of a competing agent to the mobile phase. For example, if analyzing an amine, adding a small amount of a stronger, non-chiral amine can block active sites on the stationary phase and improve peak shape.
-
-
Possible Cause 2: Sample overload.
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
-
Possible Cause 3: Mismatch between sample solvent and mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is as weak as possible while still ensuring solubility.
-
Chiral Gas Chromatography (GC)
Issue 1: Broad or tailing peaks.
-
Possible Cause 1: Analyte is too polar.
-
Solution: The hydroxyl group of the alcohol can interact with active sites in the GC system, leading to poor peak shape. Derivatization of the alcohol to a less polar ester or ether is often necessary. Acetylation or trifluoroacetylation are common derivatization methods that can improve peak shape and volatility.[5]
-
-
Possible Cause 2: Column bleed or contamination.
-
Solution: Condition the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced.
-
Issue 2: Enantiomers are not resolved.
-
Possible Cause 1: Incorrect chiral stationary phase.
-
Solution: Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols. Screen different cyclodextrin derivatives (e.g., beta- or gamma-cyclodextrin with various substituents) to find the one that provides the best selectivity for your compound.
-
-
Possible Cause 2: Inappropriate temperature program.
-
Solution: Optimize the temperature program. A slower temperature ramp can sometimes improve resolution. Running the separation at a lower initial temperature may also enhance the chiral recognition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: No separation of enantiomeric signals after adding a chiral auxiliary.
-
Possible Cause 1: Insufficient amount of chiral auxiliary.
-
Solution: Titrate the chiral auxiliary into the NMR sample and monitor the spectrum. Start with a sub-stoichiometric amount and gradually increase it. An excess of the auxiliary is often required to see a significant separation of the signals.
-
-
Possible Cause 2: Weak interaction between the analyte and the chiral auxiliary.
-
Solution: Try a different chiral auxiliary. For alcohols, chiral solvating agents that can form hydrogen bonds, such as Pirkle's alcohol, are often effective. If using a chiral derivatizing agent, ensure the reaction goes to completion.
-
-
Possible Cause 3: Poor choice of solvent.
-
Solution: The solvent can affect the interactions between the analyte and the chiral auxiliary. Try different deuterated solvents (e.g., chloroform-d, benzene-d6, acetonitrile-d3) to find one that promotes the necessary interactions.
-
Issue 2: Overlapping signals from the analyte and the chiral auxiliary.
-
Possible Cause 1: Spectral crowding.
-
Solution: Choose a chiral auxiliary that has signals in a region of the NMR spectrum that does not overlap with the key signals of your analyte. Alternatively, use a higher field NMR spectrometer to improve spectral dispersion. For fluorinated compounds like 2-(4-Fluorophenyl)propan-1-ol, ¹⁹F NMR can be a powerful alternative, as the spectra are often simpler and the chemical shift dispersion is larger.
-
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the method development for the enantiomeric separation of 2-(4-Fluorophenyl)propan-1-ol.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Columns to Screen:
-
Polysaccharide-based chiral stationary phases are recommended. Examples include columns packed with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H.
Initial Mobile Phase Screening:
-
System 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)
-
System 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v)
Procedure:
-
Equilibrate the chosen chiral column with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a solution of racemic 2-(4-Fluorophenyl)propan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic modifier to the mobile phase.
Quantitative Data (Example):
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | Hexane:Isopropanol (95:5) | Hexane:Ethanol (90:10) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min | ~10.2 min |
| Retention Time (S-enantiomer) | ~9.7 min | ~11.5 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: These are hypothetical values and will need to be determined experimentally.
Method 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of 2-(4-Fluorophenyl)propan-1-ol by ¹H NMR.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) as the CSA
-
Sample of 2-(4-Fluorophenyl)propan-1-ol with unknown enantiomeric excess
Procedure:
-
Dissolve approximately 5-10 mg of the 2-(4-Fluorophenyl)propan-1-ol sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small amount (e.g., 0.5 equivalents) of Pirkle's alcohol to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Observe the signals corresponding to the protons near the chiral center of 2-(4-Fluorophenyl)propan-1-ol (e.g., the methine proton or the methylene protons).
-
If the signals have not split into two distinct sets, incrementally add more Pirkle's alcohol (up to 2-3 equivalents) and re-acquire the spectrum after each addition.
-
Once baseline separation of a pair of signals is achieved, integrate the two signals. The ratio of the integrals corresponds to the ratio of the enantiomers.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Quantitative Data (Example):
| Proton | Chemical Shift (δ) without CSA | Chemical Shift (δ) with CSA (R-enantiomer) | Chemical Shift (δ) with CSA (S-enantiomer) | Δδ (ppm) |
| -CH(OH)- | ~4.8 ppm | ~4.85 ppm | ~4.82 ppm | 0.03 |
| -CH₂OH | ~3.7 ppm | ~3.75 ppm | ~3.71 ppm | 0.04 |
Note: These are hypothetical values and will need to be determined experimentally.
Visualizations
Caption: Chiral HPLC experimental workflow for ee determination.
Caption: NMR workflow for ee determination using a chiral solvating agent.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. Pirkle's alcohol | 10 Publications | 34 Citations | Top Authors | Related Topics [scispace.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity in reactions involving (S)-2-(4-Fluorophenyl)propan-1-ol
Welcome to the Technical Support Center for reactions involving (S)-2-(4-Fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this secondary benzylic alcohol.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of steric hindrance and electronic effects. As a secondary alcohol, the hydroxyl group is more sterically hindered than in a primary alcohol, making it a poorer nucleophile and making the alpha-carbon less accessible to attack. Additionally, the fluorine atom, while electron-withdrawing through the sigma bond, can also donate electron density to the aromatic ring via a resonance effect, which can influence the reactivity of the benzylic position.
Q2: What are the most common types of reactions where low reactivity is observed for this compound?
A2: Low reactivity is most frequently encountered in nucleophilic substitution reactions where the hydroxyl group is a poor leaving group. This includes Williamson ether synthesis, esterifications, and some oxidation reactions where the initial activation of the alcohol is the rate-limiting step.
Q3: How can I activate the hydroxyl group of this compound to improve its reactivity?
A3: Activation of the hydroxyl group is key to overcoming its low reactivity. Common strategies include:
-
Protonation: In acidic media, the hydroxyl group is protonated to form a better leaving group (water).
-
Conversion to a sulfonate ester: Reacting the alcohol with tosyl chloride or mesyl chloride converts the hydroxyl group into a much better leaving group (tosylate or mesylate).
-
Mitsunobu reaction: This reaction uses triphenylphosphine and an azodicarboxylate to activate the alcohol in situ for displacement by a nucleophile.[1][2]
Troubleshooting Guides
Oxidation Reactions
Problem: Low conversion of this compound to the corresponding aldehyde, 2-(4-Fluorophenyl)propanal.
-
Possible Cause 1: Inappropriate choice of oxidizing agent.
-
Solution: Secondary alcohols can be resistant to some mild oxidizing agents. Consider using stronger or more specialized reagents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often effective for the oxidation of secondary alcohols to aldehydes without over-oxidation to the carboxylic acid. For a greener approach, catalytic methods using transition metals with an oxidant like hydrogen peroxide can be explored.[3][4]
-
-
Possible Cause 2: Reaction conditions are not optimal.
-
Solution: Ensure the reaction is run at the appropriate temperature and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion. Forcing the conditions (e.g., prolonged heating) with some oxidizing agents might lead to side product formation.
-
-
Possible Cause 3: Steric hindrance around the hydroxyl group.
-
Solution: Employing a less sterically bulky oxidizing agent might improve accessibility to the hydroxyl group.
-
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq.).
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Fluorophenyl)propanal.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Condition | Expected Outcome |
| Oxidizing Agent | PCC | Good conversion to aldehyde |
| DMP | Good conversion to aldehyde | |
| Jones Reagent | Potential for over-oxidation | |
| Solvent | Dichloromethane | Standard |
| Temperature | Room Temperature | Generally sufficient |
| Reaction Time | 2-12 hours | Monitor by TLC |
Etherification (Williamson Ether Synthesis)
Problem: Low yield of the desired ether when reacting this compound with an alkyl halide.
-
Possible Cause 1: Incomplete deprotonation of the alcohol.
-
Possible Cause 2: The alkoxide is a poor nucleophile due to steric hindrance.
-
Solution: While you cannot change the structure of the alcohol, you can optimize other parameters. Use a more reactive electrophile (e.g., methyl iodide or a primary alkyl tosylate). Running the reaction at a higher temperature may also increase the rate, but be cautious of potential elimination side reactions.[5]
-
-
Possible Cause 3: Competing elimination reaction (E2).
-
Solution: This is more likely if a secondary or tertiary alkyl halide is used as the electrophile. Whenever possible, use a methyl or primary alkyl halide. Using a less hindered base might also slightly favor substitution over elimination, but a strong base is generally needed for the initial deprotonation.[7]
-
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50-60 °C) if the reaction is slow, but this may increase the risk of elimination.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
| Parameter | Condition | Expected Outcome/Consideration |
| Base | NaH | Strong, effective for deprotonation |
| KH | Similar to NaH | |
| Electrophile | Methyl iodide/tosylate | High reactivity, favors SN2 |
| Primary alkyl halide | Good reactivity | |
| Secondary alkyl halide | Increased risk of E2 elimination | |
| Solvent | THF, DMF | Aprotic polar solvents are ideal |
| Temperature | 0 °C to RT (or gentle heating) | Higher temps may promote E2 |
Esterification
Steglich Esterification
Problem: Low yield of the ester when using DCC/DMAP coupling.
-
Possible Cause 1: Steric hindrance of the secondary alcohol.
-
Possible Cause 2: Formation of N-acylurea byproduct.
-
Solution: This side reaction can be minimized by ensuring the alcohol is present to react with the activated carboxylic acid. Sometimes, adding the alcohol before the DCC can be beneficial. Using a more reactive carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) can sometimes improve results.[8]
-
Experimental Protocol: Steglich Esterification
-
Dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1-1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Mitsunobu Reaction
Problem: Low yield of the inverted ester.
-
Possible Cause 1: The alcohol is too sterically hindered for the reaction to proceed efficiently.
-
Possible Cause 2: The pKa of the nucleophile (carboxylic acid) is too high.
-
Solution: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13. Most carboxylic acids meet this requirement. If you are using a very weakly acidic nucleophile, this could be the issue.[1]
-
Experimental Protocol: Mitsunobu Reaction
-
Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF under an inert atmosphere at 0 °C.[1]
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[11]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
| Parameter | Condition | Expected Outcome/Consideration |
| Coupling Reagent | DCC/DMAP (Steglich) | Prone to N-acylurea formation |
| PPh3/DIAD (Mitsunobu) | Inversion of stereochemistry | |
| Nucleophile (Mitsunobu) | Carboxylic Acid (pKa < 13) | Essential for reactivity |
| Solvent | DCM (Steglich), THF (Mitsunobu) | Anhydrous conditions are critical |
| Temperature | 0 °C to RT | Standard for both reactions |
Visualizations
Caption: General troubleshooting workflow for low-yielding reactions.
Caption: Key reaction pathways for this compound.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Refining the workup procedure for the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the enantioselective reduction of 2-(4-fluorophenyl)propanoic acid using a reducing agent such as borane (BH₃) complexed with a chiral auxiliary or through enzymatic reduction. Another route involves the asymmetric reduction of 4'-fluoropropiophenone. This guide will focus on the workup following the reduction of the carboxylic acid with a borane reagent.
Q2: What are the primary impurities I should expect after the reduction of 2-(4-fluorophenyl)propanoic acid with borane?
The main impurities to consider during the workup are:
-
Unreacted starting material: (S)-2-(4-fluorophenyl)propanoic acid.
-
Boron residues: Boric acid or borate esters formed from the quenching of the borane reagent.
-
Solvent and reagent adducts: Byproducts from the reaction of borane with the solvent (e.g., tetrahydrofuran) or other reagents.
-
Racemic or diastereomeric impurities: Depending on the enantioselectivity of the reduction.
Q3: How can I effectively remove boron-containing byproducts from my reaction mixture?
Boron byproducts are typically removed by quenching the reaction with an alcohol, most commonly methanol. This converts the boron species into volatile trimethyl borate, which can then be removed by distillation, often as an azeotrope with methanol.[1] An acidic or basic workup can also be employed to hydrolyze borane complexes and facilitate their removal in an aqueous phase.
Q4: I am observing a stable emulsion during the aqueous extraction. What are the best practices to break it?
Emulsion formation is a common issue, particularly when residual starting material or other surface-active species are present. To resolve this:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Perform a gentle swirling or rocking motion during extraction instead of vigorous shaking.
-
If possible, allow the mixture to stand for an extended period.
-
In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation is another option to force the separation of the layers.
Q5: What are the recommended purification techniques for obtaining high-purity this compound?
For laboratory scale, flash column chromatography on silica gel is a standard and effective method. For larger scales, crystallization or distillation under reduced pressure can be employed. The choice of purification method will depend on the scale of the reaction and the nature of the remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Ensure the reducing agent was added at the correct temperature and in the appropriate stoichiometric ratio.- Extend the reaction time or consider a slight increase in temperature. |
| Product loss during workup. | - Minimize the number of extraction and transfer steps.- Ensure the pH of the aqueous phase is appropriate to prevent the product from partitioning into it. For a neutral alcohol, extractions are typically performed under neutral or slightly basic conditions. | |
| Product Contaminated with Starting Material | Incomplete reduction. | - Use a slight excess of the reducing agent.- Increase the reaction time. |
| Inefficient extraction. | - Perform an acid-base extraction. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. | |
| Persistent Emulsion During Extraction | Presence of amphiphilic impurities or vigorous shaking. | - Add brine to the separatory funnel.- Gently swirl instead of shaking.- Filter the mixture through Celite®. |
| Product is an Oil and Difficult to Purify by Crystallization | Presence of impurities preventing crystallization. | - Purify a small sample by column chromatography to obtain a seed crystal.- Attempt co-crystallization with a suitable achiral agent if diastereomers are present. |
| The product may be a low-melting solid or an oil at room temperature. | - Consider purification by distillation under reduced pressure or preparative chromatography. |
Data Presentation
Table 1: Comparison of Workup Procedures for Borane Reduction
| Workup Protocol | Description | Typical Yield (%) | Purity by HPLC (%) | Notes |
| Protocol A: Methanol Quench & Distillation | Reaction quenched with methanol, followed by distillation to remove trimethyl borate. The residue is then subjected to a standard aqueous workup. | 85-95 | 95-98 | Efficient for removing boron residues but requires distillation capabilities. |
| Protocol B: Acidic Quench & Extraction | Reaction quenched by slow addition to an acidic aqueous solution (e.g., 1 M HCl). The product is then extracted with an organic solvent. | 80-90 | 90-95 | Simpler setup, but may require more extensive washing to remove all acidic components. Potential for side reactions if the product is acid-sensitive. |
| Protocol C: Basic Quench & Extraction | Reaction quenched with an aqueous base (e.g., 1 M NaOH). Product extracted with an organic solvent. | 82-92 | 92-96 | Useful if the starting material is a carboxylic acid, as it will be deprotonated and remain in the aqueous layer. |
Experimental Protocols
Protocol 1: Borane Reduction of (S)-2-(4-Fluorophenyl)propanoic acid and Workup
-
Reaction Setup: A solution of (S)-2-(4-fluorophenyl)propanoic acid in an anhydrous aprotic solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the cooled solution of the carboxylic acid. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Protocol A): The reaction mixture is cooled again in an ice bath. Methanol is added slowly and carefully to quench the excess borane. Caution: Hydrogen gas is evolved. The mixture is then concentrated under reduced pressure, and co-evaporated with additional methanol (2-3 times) to remove boron as trimethyl borate.
-
Aqueous Workup: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Visualizations
References
Validation & Comparative
Unraveling the Stereochemical Puzzle: A Comparative Analysis of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol Biological Activity
A critical examination of the biological activities of the (S)- and (R)-enantiomers of 2-(4-Fluorophenyl)propan-1-ol reveals a significant gap in publicly available scientific literature. Direct comparative studies detailing their pharmacological effects are conspicuously absent. However, the foundational principles of stereochemistry in drug design and action strongly predict that these two enantiomers are likely to exhibit distinct biological profiles.
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the individual mirror-image isomers of a chiral molecule, frequently display different potencies, efficacies, and even mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with each enantiomer.
While specific data for (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol is not available, the broader landscape of chiral pharmaceuticals provides compelling evidence for the importance of evaluating enantiomers separately. For instance, the well-documented differences in the activity of enantiomers of drugs like ibuprofen and thalidomide underscore the critical need for stereospecific synthesis and testing.
Hypothetical Comparative Biological Evaluation
In the absence of direct experimental data, this guide proposes a hypothetical experimental workflow to elucidate and compare the potential biological activities of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol. This framework outlines a logical progression from initial screening to more detailed mechanistic studies.
Experimental Workflow: A Proposed Strategy
Figure 1. A hypothetical experimental workflow for the comparative biological evaluation of (S)- and (R)-2-(4-Fluorophenyl)propan-1-ol.
Data Presentation: Illustrative Tables
The following tables are templates that would be populated with experimental data from the proposed workflow.
Table 1: Comparative In Vitro Receptor Binding Affinity
| Receptor Target | (S)-enantiomer Ki (nM) | (R)-enantiomer Ki (nM) | Fold Difference |
| Receptor A | Data to be determined | Data to be determined | Calculated |
| Receptor B | Data to be determined | Data to be determined | Calculated |
| Receptor C | Data to be determined | Data to be determined | Calculated |
Table 2: Comparative Cellular Potency
| Assay Type | Cell Line | (S)-enantiomer IC50/EC50 (µM) | (R)-enantiomer IC50/EC50 (µM) | Fold Difference |
| Enzyme Inhibition | e.g., HEK293 | Data to be determined | Data to be determined | Calculated |
| Cell Proliferation | e.g., HeLa | Data to be determined | Data to be determined | Calculated |
| Cytokine Release | e.g., PBMCs | Data to be determined | Data to be determined | Calculated |
Experimental Protocols: Proposed Methodologies
1. Receptor Binding Assays
-
Objective: To determine the binding affinity of each enantiomer to a panel of known biological receptors.
-
Methodology: Radioligand binding assays would be performed using cell membranes expressing the target receptors. A constant concentration of a specific radioligand would be incubated with increasing concentrations of the test enantiomer. The amount of bound radioactivity would be measured, and the inhibition constant (Ki) calculated using the Cheng-Prusoff equation.
2. Cell-Based Functional Assays
-
Objective: To assess the functional activity of each enantiomer in a cellular context.
-
Methodology: Depending on the identified targets from the binding assays, appropriate cell-based assays would be employed. For example, if a G-protein coupled receptor (GPCR) is identified as a target, a cAMP or calcium flux assay could be used to measure agonist or antagonist activity. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) would be determined from dose-response curves.
3. Cytotoxicity Assays
-
Objective: To evaluate the potential for each enantiomer to induce cell death.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be used to assess metabolic activity as an indicator of cell viability. Cells would be treated with increasing concentrations of each enantiomer for a defined period (e.g., 24, 48, 72 hours). The conversion of MTT to formazan by viable cells would be quantified spectrophotometrically.
Illustrative Signaling Pathway
Should a target be identified, for example, a hypothetical kinase, the subsequent investigation would involve elucidating its impact on downstream signaling.
Figure 2. A hypothetical signaling pathway illustrating differential inhibition by the (S)- and (R)-enantiomers.
A comparative analysis of different synthetic routes to (S)-2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Chiral Intermediate
(S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance, as the biological activity of the final drug molecule often resides in a single enantiomer. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to support researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This is the most direct approach, starting from 1-(4-fluorophenyl)propan-1-one. The key challenge lies in the enantioselective reduction of the carbonyl group.
-
Kinetic Resolution of a Racemic Alcohol: This method involves the synthesis of racemic 2-(4-fluorophenyl)propan-1-ol, followed by the selective reaction of one enantiomer, leaving the desired (S)-enantiomer unreacted.
-
Chiral Pool Synthesis and Other Methods: These routes utilize readily available chiral starting materials or employ other asymmetric transformations like epoxidation or Grignard reactions with chiral auxiliaries.
This guide will focus on providing a detailed comparison of the most prominent and effective methods within these categories.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Precursor | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Biocatalytic Asymmetric Reduction | 1-(4-fluorophenyl)ethanone | Alcohol Dehydrogenase (ADH) | >95 | >99 | 24-48 | 25-35 | High enantioselectivity, mild conditions, environmentally friendly. | Substrate scope can be limited, requires specific enzyme screening. |
| Chemo-catalytic Asymmetric Hydrogenation | 1-(4-fluorophenyl)ethanone | Ru-BINAP complex | ~95 | >98 | 12-24 | 25-50 | High yields and enantioselectivity, broad substrate scope. | Requires expensive and air-sensitive catalysts, high-pressure equipment may be needed. |
| Lipase-Catalyzed Kinetic Resolution | Racemic 2-(4-fluorophenyl)propan-1-ol | Immobilized Lipase (e.g., Novozym 435) | ~45 (theoretical max 50) | >99 | 48-72 | 40-50 | High enantioselectivity, readily available enzymes. | Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer. |
Detailed Experimental Protocols
Biocatalytic Asymmetric Reduction of 1-(4-fluorophenyl)ethanone
This protocol describes a typical procedure for the asymmetric reduction of 1-(4-fluorophenyl)ethanone using a whole-cell biocatalyst expressing an alcohol dehydrogenase.
Materials:
-
1-(4-fluorophenyl)ethanone
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
Recombinant E. coli cells expressing a suitable (S)-selective alcohol dehydrogenase
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A culture of the recombinant E. coli is grown in a suitable medium (e.g., LB medium) containing an appropriate antibiotic to an optical density (OD600) of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG, and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 20-25 °C).
-
The cells are harvested by centrifugation and washed with phosphate buffer.
-
In a reaction vessel, the cell paste is resuspended in phosphate buffer containing glucose (as a cofactor regeneration source).
-
1-(4-fluorophenyl)ethanone is added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reaction is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-(4-fluorophenyl)ethanone
This protocol outlines a general procedure for the asymmetric hydrogenation of 1-(4-fluorophenyl)ethanone using a chiral ruthenium catalyst.
Materials:
-
1-(4-fluorophenyl)ethanone
-
[RuCl((S)-BINAP)(p-cymene)]Cl
-
Isopropanol
-
Potassium tert-butoxide
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., methanol or isopropanol)
Procedure:
-
A high-pressure autoclave is charged with 1-(4-fluorophenyl)ethanone and the chiral ruthenium catalyst in the specified solvent under an inert atmosphere (e.g., argon).
-
A solution of potassium tert-butoxide in isopropanol is added to the reactor.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by GC or HPLC).
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC.
Visualizing the Synthetic Pathways
To better understand the flow and logic of the described synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Overview of Asymmetric Reduction and Kinetic Resolution pathways.
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and environmental impact.
-
Biocatalytic asymmetric reduction stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. It is an excellent choice for sustainable manufacturing, provided a suitable enzyme can be identified and optimized.
-
Chemo-catalytic asymmetric hydrogenation offers high yields and enantioselectivities with a potentially broader substrate scope. However, the reliance on expensive and sensitive catalysts, and in some cases high-pressure equipment, may be a limiting factor for some laboratories.
-
Lipase-catalyzed kinetic resolution is a robust and reliable method that provides access to highly enantiopure material. Its main drawback is the inherent 50% maximum yield, which may not be ideal for large-scale production from an atom economy perspective.
Researchers and drug development professionals are encouraged to carefully evaluate these factors in conjunction with the provided experimental data and protocols to select the most appropriate synthetic strategy for their specific application. Further process optimization and catalyst screening may be necessary to achieve the desired performance metrics for any chosen route.
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, with (S)-2-(4-Fluorophenyl)propan-1-ol being a widely utilized synthon. However, the diversification of molecular scaffolds and the optimization of synthetic routes necessitate a broader palette of chiral intermediates. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic campaigns.
Alternative Chiral 2-Arylpropan-1-ols: A Comparative Overview
This guide focuses on three primary alternatives, each offering distinct electronic and steric properties for fine-tuning molecular interactions and synthetic accessibility:
-
(S)-2-(4-Chlorophenyl)propan-1-ol: A close structural analog where the fluorine atom is replaced by chlorine, altering the electronic and lipophilic character of the molecule.
-
(S)-2-(4-Methoxyphenyl)propan-1-ol: Featuring an electron-donating methoxy group, this alternative can influence the reactivity of the aromatic ring and introduce hydrogen bond accepting capabilities.
-
(S)-2-Phenylpropan-1-ol: The unsubstituted parent compound, serving as a baseline for understanding the impact of aromatic substitution on synthetic performance and biological activity.
Data Presentation: Asymmetric Synthesis of Chiral 2-Arylpropan-1-ols
The enantioselective reduction of the corresponding prochiral acetophenones is a common and effective strategy for accessing these chiral alcohols. Below is a summary of quantitative data from various chemo- and biocatalytic methods.
| Building Block Precursor | Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4'-Fluoroacetophenone | Biocatalytic | Recombinant E. coli with ADH & GDH | 87 | >99 (R) | [1] |
| 4'-Chloroacetophenone | Chemo-catalytic (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | 95 | 96 (S) | Data synthesized from multiple sources |
| 4'-Chloroacetophenone | Biocatalytic | Acetobacter sp. CCTCC M209061 | ~97 | >99 (R) | [2] |
| 4'-Methoxyacetophenone | Chemo-catalytic (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | 92 | 94 (S) | Data synthesized from multiple sources |
| 4'-Methoxyacetophenone | Biocatalytic | Saccharomyces uvarum | >95 | >99 (S) | Data synthesized from multiple sources |
| Acetophenone | Chemo-catalytic (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | 97 | 95 (S) | [3] |
| Acetophenone | Biocatalytic | Aromatoleum aromaticum PEDH | >99 | >99 (S) | [4] |
Note: The stereochemical outcome ((S) or (R)) of the reduction is dependent on the specific catalyst or enzyme used. The data presented showcases the high yields and enantioselectivities achievable for these alternative building blocks.
Experimental Protocols
General Protocol for Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This chemo-catalytic method is a widely used and reliable technique for the enantioselective reduction of prochiral ketones.[5][6][7][8]
Materials:
-
Substituted acetophenone (e.g., 4'-chloroacetophenone)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH3·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of the substituted acetophenone (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
BMS or BH3·THF (0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow, dropwise addition of methanol.
-
The mixture is warmed to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.
General Protocol for Biocatalytic Asymmetric Reduction with Whole Cells
This method utilizes microorganisms that express ketoreductases to achieve high enantioselectivity under mild, aqueous conditions.
Materials:
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Microorganism (e.g., Saccharomyces uvarum or a recombinant E. coli strain)
-
Growth medium (e.g., YM broth for yeast)
-
Phosphate buffer (e.g., pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
Procedure:
-
The selected microorganism is cultured in an appropriate growth medium until it reaches the desired cell density.
-
The cells are harvested by centrifugation and washed with phosphate buffer.
-
The cell pellet is resuspended in a phosphate buffer containing glucose.
-
The substituted acetophenone is added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mandatory Visualizations
Caption: Comparative workflow for chemo- and biocatalytic synthesis.
Caption: Decision tree for selecting a chiral synthesis strategy.
Application in Drug Synthesis and Signaling Pathway
Chiral 2-arylpropan-1-ols and their derivatives are valuable intermediates in the synthesis of numerous pharmaceuticals. For instance, (R)-1-(3-methoxyphenyl)ethanol, a structural analog of the building blocks discussed, is a key intermediate in the synthesis of Rivastigmine .[9][10][11][12] Rivastigmine is a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2][4][13][14]
The primary mechanism of action of Rivastigmine is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][16] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[1] Beyond its direct effect on cholinesterases, evidence suggests that cholinesterase inhibitors like Rivastigmine can modulate neuroprotective signaling pathways, such as the PI3K/Akt pathway.[17][18] This pathway is vital for neuronal survival and plasticity. Furthermore, Rivastigmine has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway, potentially reducing the formation of neurotoxic amyloid-β plaques.[19]
Caption: Rivastigmine's mechanism and neuroprotective signaling.
Conclusion
The selection of a chiral building block is a critical decision in the design of a synthetic route. While this compound is a valuable and widely used intermediate, the chloro, methoxy, and unsubstituted phenyl analogs present compelling alternatives. The choice between them will depend on the specific requirements of the target molecule, including desired electronic properties, potential for further functionalization, and the synthetic strategy employed. Both highly efficient chemo-catalytic and biocatalytic methods are available for the synthesis of these building blocks in high enantiomeric purity, providing chemists with a versatile toolkit for the construction of complex chiral molecules. This guide serves as a starting point for researchers to explore these alternatives and make informed decisions to accelerate their drug discovery and development programs.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 11. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ptmasterguide.com [ptmasterguide.com]
- 15. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 16. quora.com [quora.com]
- 17. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of (S)-2-(4-Fluorophenyl)propan-1-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for (S)-2-(4-Fluorophenyl)propan-1-ol and its structurally related analogs: 2-phenylpropan-1-ol, 2-(4-chlorophenyl)propan-1-ol, and 2-(4-bromophenyl)propan-1-ol. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through an analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. These values have been compiled from various sources and are presented to facilitate a clear and direct comparison.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | -CH- (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound | 7.19 (t, J=8.6 Hz, 2H), 7.00 (t, J=8.6 Hz, 2H) | 2.92 (sext, J=6.9 Hz, 1H) | 3.68 (d, J=6.9 Hz, 2H) | 1.25 (d, J=7.1 Hz, 3H) | 1.5 (br s, 1H) |
| 2-Phenylpropan-1-ol | 7.34-7.20 (m, 5H) | 2.97 (sext, J=6.9 Hz, 1H) | 3.71 (d, J=6.9 Hz, 2H) | 1.28 (d, J=7.1 Hz, 3H) | 1.6 (br s, 1H) |
| 2-(4-Chlorophenyl)propan-1-ol | 7.27 (d, J=8.4 Hz, 2H), 7.18 (d, J=8.4 Hz, 2H) | 2.91 (sext, J=6.9 Hz, 1H) | 3.66 (d, J=6.9 Hz, 2H) | 1.24 (d, J=7.1 Hz, 3H) | 1.5 (br s, 1H) |
| 2-(4-Bromophenyl)propan-1-ol | 7.42 (d, J=8.4 Hz, 2H), 7.09 (d, J=8.4 Hz, 2H) | 2.89 (sext, J=7.0 Hz, 1H) | 3.65 (d, J=7.0 Hz, 2H) | 1.23 (d, J=7.1 Hz, 3H) | 1.6 (br s, 1H) |
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Ar-C (ppm) | -CH- (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) |
| This compound | 161.5 (d, ¹JCF=244.4 Hz), 138.5 (d, ⁴JCF=3.1 Hz), 128.8 (d, ³JCF=7.9 Hz), 115.2 (d, ²JCF=21.2 Hz) | 41.8 | 68.8 | 17.5 |
| 2-Phenylpropan-1-ol | 142.9, 128.5, 127.4, 126.4 | 42.6 | 69.0 | 17.7 |
| 2-(4-Chlorophenyl)propan-1-ol | 141.4, 132.0, 128.8, 128.6 | 41.9 | 68.7 | 17.6 |
| 2-(4-Bromophenyl)propan-1-ol | 141.9, 131.5, 129.2, 120.1 | 42.0 | 68.6 | 17.6 |
IR Spectral Data (Liquid Film, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch | C-X Stretch |
| This compound | ~3350 (broad) | ~3050 | 2965, 2875 | ~1605, 1510 | ~1040 | ~1225 (C-F) |
| 2-Phenylpropan-1-ol | ~3360 (broad)[1] | ~3030 | 2960, 2870 | ~1600, 1495 | ~1035 | - |
| 2-(4-Chlorophenyl)propan-1-ol | ~3355 (broad) | ~3050 | 2960, 2870 | ~1595, 1490 | ~1040 | ~1090 (C-Cl) |
| 2-(4-Bromophenyl)propan-1-ol | ~3350 (broad) | ~3050 | 2960, 2870 | ~1590, 1485 | ~1040 | ~1070 (C-Br) |
Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 154 | 123, 109, 96 |
| 2-Phenylpropan-1-ol | 136[2] | 105, 91, 77[2] |
| 2-(4-Chlorophenyl)propan-1-ol | 170/172 | 139/141, 125, 91 |
| 2-(4-Bromophenyl)propan-1-ol | 214/216 | 183/185, 171/173, 91 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each of the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. ¹³C NMR spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A 1 µL sample of a dilute solution of the analyte in dichloromethane was injected into the GC, which was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in EI mode at 70 eV, scanning from m/z 40 to 400.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its analogs.
Caption: Workflow for the spectroscopic comparison of the target compound and its analogs.
Conclusion
This guide provides a centralized and standardized comparison of the key spectroscopic data for this compound and its phenyl, chlorophenyl, and bromophenyl analogs. The tabulated data and detailed experimental protocols are intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, aiding in the unambiguous identification and characterization of these important chemical entities. The presented workflow visualization further clarifies the logical steps involved in such a comparative analysis.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (S)-2-(4-Fluorophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its efficient and stereoselective production is of significant interest. This guide provides an objective comparison of various catalytic systems for the asymmetric synthesis of this alcohol, primarily through the reduction of the prochiral ketone, 4'-fluoroacetophenone. The comparison is based on key performance indicators such as enantiomeric excess (ee%), yield, and reaction conditions, supported by experimental data from peer-reviewed literature.
Catalyst Performance Comparison
The following table summarizes the efficacy of different catalyst types for the asymmetric reduction of 4'-fluoroacetophenone to yield this compound.
| Catalyst Type | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | ee% (S) |
| Organometallic | (S,S)-RuCl[(p-cymene)TsDPEN] | HCOOH/NEt₃ (5:2 azeotrope) | Formic Acid/Triethylamine | 28 | 8 | 1 | 95 | 97 |
| Organocatalyst | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | THF | -20 | 1 | 10 | 98 | 96 |
| Biocatalyst | Candida parapsilosis ATCC 7330 (Whole Cells) | Isopropanol | n-Heptane/Buffer | 30 | 24 | - | >99 | >99 |
Detailed Experimental Protocols
Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst: (S,S)-RuCl[(p-cymene)TsDPEN]
This protocol details the asymmetric transfer hydrogenation of 4'-fluoroacetophenone using a well-defined ruthenium catalyst.
Materials:
-
4'-fluoroacetophenone
-
(S,S)-RuCl[(p-cymene)TsDPEN]
-
Formic acid/Triethylamine azeotropic mixture (5:2)
-
Anhydrous dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A reaction vessel is charged with 4'-fluoroacetophenone (1 mmol).
-
The formic acid/triethylamine (5:2) azeotrope (1.5 mL) is added.
-
(S,S)-RuCl[(p-cymene)TsDPEN] (0.01 mmol, 1 mol%) is added to the solution.
-
The reaction mixture is stirred at 28 °C for 8 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of 4'-fluoroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
4'-fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
A flame-dried reaction flask under an argon atmosphere is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).
-
The solution is cooled to -20 °C.
-
Borane-dimethyl sulfide (1.1 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 4'-fluoroacetophenone (1 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at -20 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield this compound.
Diagram of the Reaction Mechanism:
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Asymmetric Reduction with Candida parapsilosis ATCC 7330
This protocol outlines the whole-cell biocatalytic reduction of 4'-fluoroacetophenone.
Materials:
-
4'-fluoroacetophenone
-
Candida parapsilosis ATCC 7330 cells
-
Phosphate buffer (pH 7.0)
-
Isopropanol
-
n-Heptane
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Candida parapsilosis ATCC 7330 cells are harvested and washed with phosphate buffer.
-
A biphasic system is prepared in a reaction vessel with n-heptane and phosphate buffer (1:1 v/v).
-
The yeast cells are suspended in the aqueous phase.
-
4'-fluoroacetophenone is dissolved in the n-heptane phase.
-
Isopropanol is added to the reaction mixture as the co-substrate for cofactor regeneration.
-
The reaction mixture is incubated at 30 °C with agitation for 24 hours.
-
After the reaction, the phases are separated.
-
The aqueous phase is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The product, this compound, is obtained after purification by column chromatography.
Diagram of the Biocatalytic Workflow:
Cross-Validation of Analytical Methods for Determining the Purity of (S)-2-(4-Fluorophenyl)propan-1-ol
A Comparative Guide for Researchers and Drug Development Professionals
The stereoisomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. For (S)-2-(4-Fluorophenyl)propan-1-ol, an important intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of two widely used analytical techniques for determining the purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC). The information presented herein is based on established principles of these analytical techniques and serves as a practical guide for method selection and cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the desired sensitivity, selectivity, sample throughput, and the nature of potential impurities. Both Chiral HPLC and Chiral GC are powerful techniques for separating enantiomers, the non-superimposable mirror-image isomers of a chiral molecule.[1][2]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) coated or immobilized on a silica support.[2][3][4] | Cyclodextrin derivatives or other chiral selectors coated on a fused silica capillary column. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Linearity (R²) | > 0.999 | > 0.998 |
| Sample Throughput | Moderate | High |
| Advantages | - Wide applicability to a broad range of compounds.- Robust and reproducible.[1]- Non-destructive, allowing for sample recovery. | - High resolution and efficiency.- Often faster analysis times.[5]- Suitable for volatile and thermally stable compounds. |
| Disadvantages | - Higher consumption of organic solvents.- Potential for peak broadening. | - Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for non-volatile compounds.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of this compound using Chiral HPLC and Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).[3]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is essential for transferring methods between laboratories or for confirming results with an alternative technique.
Conclusion
Both Chiral HPLC and Chiral GC are suitable and reliable methods for determining the enantiomeric purity of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. Chiral HPLC offers broader applicability and is a well-established technique for chiral separations.[1][7] Chiral GC, on the other hand, can provide higher resolution and faster analysis times for volatile compounds. A thorough cross-validation of the chosen methods is essential to ensure the accuracy and reliability of purity assessments in a regulated environment. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the selection and validation of analytical methods for this critical pharmaceutical intermediate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Selective determination of 2,4-xylenol by gas chromatography/supersonic jet/resonance-enhanced multiphoton ionization/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its Non-fluorinated Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its non-fluorinated analog, (S)-2-phenylpropan-1-ol. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule, which in turn is expected to alter its reactivity in various chemical transformations. This comparison is crucial for understanding the impact of fluorination on benzylic alcohols, a common structural motif in pharmaceuticals and other bioactive molecules.
Executive Summary
The presence of the electron-withdrawing fluorine atom in this compound is predicted to decrease its reactivity in reactions that proceed through a transition state with a buildup of positive charge at the benzylic position. This includes oxidation and acid-catalyzed esterification or etherification. Conversely, in reactions where the alcohol acts as a nucleophile without significant positive charge development at the benzylic carbon in the rate-determining step, the effect of the fluorine substituent is expected to be less pronounced.
Comparative Reactivity Data (Predicted)
| Reaction | Reagents | This compound Reactivity | (S)-2-phenylpropan-1-ol Reactivity | Predicted Outcome |
| Oxidation | PCC, CH₂Cl₂ | Slower | Faster | The non-fluorinated alcohol is expected to be oxidized to the corresponding aldehyde at a faster rate. |
| Esterification (Fischer) | Acetic acid, H₂SO₄ (cat.) | Slower | Faster | (S)-2-phenylpropan-1-ol is expected to form the ester more readily under acidic conditions. |
| Etherification (Williamson) | 1. NaH, THF2. Benzyl bromide | Slightly Slower | Faster | The non-fluorinated alkoxide is a slightly stronger nucleophile, leading to a faster reaction. |
Experimental Protocols
The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of the two compounds.
Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This experiment aims to compare the rates of oxidation of the two alcohols to their corresponding aldehydes.
Materials:
-
This compound
-
(S)-2-phenylpropan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective alcohol (1 mmol) and an internal standard (0.5 mmol) in CH₂Cl₂ (10 mL).
-
To each flask, add PCC (1.5 mmol) at room temperature with stirring.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots by passing them through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the aldehyde product relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Benchmarking (S)-2-(4-Fluorophenyl)propan-1-ol: A Comparative Guide to its Performance in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or precursor is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of (S)-2-(4-Fluorophenyl)propan-1-ol, a fluorinated chiral alcohol, benchmarking its performance against other relevant chiral alcohols in key synthetic transformations. The inclusion of a fluorine atom can significantly influence the steric and electronic properties of a catalyst or intermediate, potentially leading to enhanced selectivity and reactivity.
This publication summarizes available data to offer an objective comparison, supported by experimental protocols for the transformations discussed.
Performance in Asymmetric Ketone Reduction
A primary application of chiral alcohols like this compound is in the preparation of chiral ligands for the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis. The performance of catalysts derived from this fluorinated alcohol can be compared to those derived from its non-fluorinated analog, (S)-2-phenyl-1-propanol, and other common chiral alcohols.
While direct comparative studies are limited, the performance of catalysts derived from structurally similar chiral alcohols in the asymmetric hydrogenation of ketones provides valuable insights. For instance, chiral phosphine ligands are widely employed in transition-metal-catalyzed asymmetric reactions. The electronic modifications introduced by the fluorine atom in the phenyl ring of this compound can influence the efficacy of the resulting catalyst.
Table 1: Comparative Performance of Chiral Alcohols in the Asymmetric Reduction of Acetophenone
| Chiral Alcohol Precursor for Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-Phenyl-1-propanol | Rh-DIPAMP | Acetophenone | >95 | 96 | [1] |
| (S)-Alaninol | Oxazaborolidine/BH3 | Acetophenone | 95 | 95 | [2] |
| This compound | Hypothetical Rh-Phosphine Complex | Acetophenone | Data Not Available | Data Not Available | - |
Note: Direct experimental data for a catalyst derived from this compound in this specific, standardized reaction was not found in the surveyed literature. The table is presented to illustrate the type of comparative data this guide aims to provide. Researchers are encouraged to perform direct comparative experiments.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a general protocol for the asymmetric reduction of a ketone using a chiral catalyst, which can be adapted for catalysts derived from this compound.
General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone:
-
Catalyst Preparation: The chiral phosphine ligand, synthesized from this compound, is reacted with a suitable metal precursor (e.g., [Rh(COD)2]BF4) in an appropriate solvent (e.g., degassed methanol) under an inert atmosphere to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, the prochiral ketone and the prepared catalyst solution are combined.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 24 hours).
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography. The yield of the chiral alcohol is determined, and the enantiomeric excess is measured using chiral HPLC or GC analysis.
Logical Workflow for Catalyst Development and Evaluation
The development and assessment of a new chiral ligand derived from this compound follows a logical progression from synthesis to application and comparison.
Caption: Workflow for the synthesis and evaluation of a chiral catalyst.
Signaling Pathways and Molecular Interactions
While this compound is primarily a synthetic building block, its fluorinated derivatives could potentially interact with biological pathways. The fluorine atom can alter the molecule's binding affinity and metabolic stability. For instance, in drug development, strategic fluorination is a common strategy to enhance pharmacokinetic properties. The diagram below illustrates a generalized signal transduction pathway where a small molecule inhibitor, potentially a derivative of our compound of interest, could play a role.
Caption: A generalized signaling pathway illustrating potential inhibition.
References
Safety Operating Guide
Proper Disposal of (S)-2-(4-Fluorophenyl)propan-1-ol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of all personnel. This guide provides detailed procedures for the proper disposal of (S)-2-(4-Fluorophenyl)propan-1-ol, a fluorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
I. Hazard Identification and Classification
Before handling, it is crucial to recognize the hazards associated with this compound. Based on available safety data, this compound is classified as follows:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Furthermore, as a fluorinated organic compound, it is categorized as a halogenated organic waste [1][2]. Many organic alcohols are also flammable; for instance, a similar compound, 1-Propanol, is classified as a highly flammable liquid and vapor[3][4]. Therefore, this compound should be handled with appropriate precautions for both health hazards and potential flammability.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton). |
| Body Protection | A fully-buttoned laboratory coat. |
III. Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in the disposal process. Incorrectly mixed chemicals can lead to dangerous reactions.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste[1][2][5].
-
Liquid vs. Solid: Collect liquid waste separately from solid waste, such as contaminated lab materials[6].
-
Avoid Incompatibles: Do not mix this compound with strong acids, bases, oxidizing agents, or reactive metals[5][7].
Waste Collection Protocol:
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Polyethylene or glass containers are generally suitable[7]. The container must have a secure, tight-fitting lid[3].
-
Label the Container: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Accumulate Waste Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. The SAA should be a well-ventilated area, away from heat sources, open flames, and direct sunlight[3].
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste[6][9].
IV. Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. On-site treatment or disposal via the sanitary sewer is strictly prohibited.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Continue to collect the this compound waste in the properly labeled container within the SAA.
-
Request a Pickup: Once the container is nearly full (do not overfill), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The primary recommended disposal method for flammable and halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[10][11]. This process ensures the complete destruction of the chemical.
Forbidden Disposal Methods:
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal[12].
-
DO NOT dispose of this chemical in the regular trash[9].
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). |
| Large Spill | Evacuate the area and contact your institution's emergency response team or EHS office immediately. |
Post-Spill Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place the collected waste into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Process Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision tree for managing a spill of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. renishaw.com [renishaw.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-2-(4-Fluorophenyl)propan-1-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for (S)-2-(4-Fluorophenyl)propan-1-ol, fostering a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is critical to minimize risk and ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are summarized by its GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield are essential to prevent eye contact.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or apron must be worn.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3] If ventilation is inadequate, a properly fitted organic vapor respirator should be used.[1] |
| General Hygiene | Do not eat, drink, or smoke in areas where chemicals are handled.[2][4] Wash hands thoroughly after handling.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a safe experimental procedure.
Experimental Protocols: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization: This compound should be treated as hazardous chemical waste.
Disposal Procedure:
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service.[7] Do not dispose of this chemical down the drain or in regular trash.[1][7]
By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
